molecular formula C9H6BrNS B597382 5-Bromo-3-phenylisothiazole CAS No. 13363-44-5

5-Bromo-3-phenylisothiazole

货号: B597382
CAS 编号: 13363-44-5
分子量: 240.118
InChI 键: NDFXHQKYUNLFSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-phenylisothiazole is a specialized heterocyclic building block designed for medicinal chemistry and drug discovery research. The isothiazole scaffold is a privileged structure in pharmaceutical development, known for its broad spectrum of biological activities. Researchers utilize this brominated derivative as a key synthetic intermediate in the design of novel bioactive molecules. Its structural features make it particularly valuable for exploring new chemotherapeutic agents. Isothiazole and the closely related thiazole cores are present in numerous FDA-approved drugs and are frequently investigated for their potent anticancer and antimicrobial properties . In anticancer research, hybrid molecules incorporating such heterocycles have demonstrated significant potential by targeting crucial cellular pathways. These include the inhibition of key kinase enzymes like VEGFR-2, which plays a critical role in angiogenesis, and the PI3K/Akt/mTOR signaling axis, which is often dysregulated in cancers . Furthermore, this compound serves as a precursor in developing novel antimicrobial agents to address the growing challenge of antimicrobial resistance (AMR). Thiazole-containing derivatives have shown promising activity against a range of bacterial pathogens, including Staphylococcus aureus . The bromine atom at the 5-position provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to create diverse chemical libraries for biological screening. This compound is intended for use in scientific and laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromo-3-phenyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXHQKYUNLFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700215
Record name 5-Bromo-3-phenyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13363-44-5
Record name 5-Bromo-3-phenyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and predicted characterization profile for 5-Bromo-3-phenylisothiazole. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide leverages established synthetic methodologies for analogous isothiazole derivatives and provides an extrapolated characterization based on spectral data of structurally related molecules.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in a 1,2-relationship. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The introduction of a phenyl group at the 3-position and a bromine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity, making this compound a target of interest for further research and development.

Proposed Synthesis

A plausible and efficient two-step synthetic pathway for this compound is proposed, commencing with the synthesis of the 3-phenylisothiazole precursor, followed by electrophilic bromination at the C5 position.

Step 1: Synthesis of 3-Phenylisothiazole

The synthesis of 3-phenylisothiazole can be achieved through the reaction of an appropriate thioamide with an α-haloketone, a variation of the Hantzsch thiazole synthesis.

Reaction Scheme:

Step 2: Bromination of 3-Phenylisothiazole

The 3-phenylisothiazole intermediate can then be subjected to electrophilic bromination. The isothiazole ring is susceptible to electrophilic attack, and with a phenyl group at the C3 position, the C5 position is anticipated to be the most reactive site for bromination.

Reaction Scheme:

Experimental Protocols

The following are detailed, analogous experimental protocols for the proposed synthetic steps. These are based on established procedures for similar isothiazole syntheses and should be adapted and optimized for the specific synthesis of this compound.

Synthesis of 3-Phenylisothiazole (Analogous Protocol)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal, 1.1 eq) and a catalytic amount of a dehydrating agent.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield 3-phenylisothiazole.

Synthesis of this compound (Analogous Protocol)
  • Reaction Setup: Dissolve the synthesized 3-phenylisothiazole (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.2 eq), to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization

The following tables summarize the predicted and analogous characterization data for this compound.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₉H₆BrNS
Molecular Weight240.12 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available
Boiling Point~333 °C (Predicted)
Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR Phenyl protons: δ 7.4-7.9 ppm (m, 5H), Isothiazole proton (H4): δ 7.2-7.5 ppm (s, 1H)
¹³C NMR Phenyl carbons: δ 125-135 ppm, Isothiazole carbons: C3 ~160-170 ppm, C4 ~120-130 ppm, C5 ~110-120 ppm
IR (cm⁻¹) ~3100 (Ar-H stretch), ~1600, 1480 (C=C stretch), ~1450 (C=N stretch), ~800-900 (C-S stretch), ~700-800 (C-Br stretch)
Mass Spec (m/z) [M]⁺ at ~239 and [M+2]⁺ at ~241 (characteristic isotopic pattern for bromine)

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Phenylisothiazole cluster_step2 Step 2: Bromination Thiobenzamide Thiobenzamide Reaction1 Thiobenzamide->Reaction1 AlphaHaloacetaldehyde α-Haloacetaldehyde AlphaHaloacetaldehyde->Reaction1 Precursor 3-Phenylisothiazole Precursor2 3-Phenylisothiazole Reaction1->Precursor Hantzsch-type Condensation NBS N-Bromosuccinimide (NBS) Reaction2 NBS->Reaction2 Target This compound Precursor2->Reaction2 Reaction2->Target Electrophilic Bromination

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization of 5-Bromo-3-phenylisothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the spectroscopic characterization of 5-Bromo-3-phenylisothiazole. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. This document, therefore, provides a detailed projection of the expected spectroscopic data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, it outlines standardized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of synthesized small molecules.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.8 - 7.9m2HAromatic (ortho-protons of phenyl ring)
~ 7.4 - 7.5m3HAromatic (meta- and para-protons of phenyl ring)
~ 7.3s1HIsothiazole C4-H
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 160 - 165Isothiazole C3
~ 150 - 155Isothiazole C5
~ 130 - 135Phenyl C1 (quaternary)
~ 129 - 131Phenyl C4
~ 128 - 130Phenyl C2, C6
~ 126 - 128Phenyl C3, C5
~ 115 - 120Isothiazole C4
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H stretch
~ 1600, 1480, 1450Medium-StrongAromatic C=C stretching
~ 1400 - 1300MediumIsothiazole ring vibrations
~ 800 - 700StrongC-H out-of-plane bending (aromatic)
~ 600 - 500Medium-StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
241/239~98 / 100[M]⁺ (Molecular ion peak with bromine isotopes)
160Variable[M - Br]⁺
134Variable[C₇H₄NS]⁺
103Variable[C₆H₅CN]⁺
77Variable[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

    • The data is typically presented as percent transmittance vs. wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source, depending on the desired information.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a newly synthesized compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report Final Report

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Phenyl-Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough investigation of publicly available scientific literature and crystallographic databases did not yield a specific, complete crystal structure analysis for 5-Bromo-3-phenylisothiazole. This technical guide, therefore, presents a detailed analysis of a closely related analogue, 2-Bromo-4-phenyl-1,3-thiazole , for which comprehensive experimental data from single-crystal X-ray diffraction studies are available. This analogue serves as a valuable and illustrative example, providing insight into the methodologies, data presentation, and structural features pertinent to this class of compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Isothiazole and its isomers, such as thiazole, are fundamental heterocyclic scaffolds in the development of novel therapeutic agents and functional materials. The introduction of a phenyl group and a halogen, such as bromine, significantly influences the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and material characteristics. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, structure-activity relationship (SAR) studies, and the engineering of materials with desired properties.

This guide provides an in-depth look at the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, detailing the experimental procedures for its synthesis and crystallographic analysis, presenting the key structural data in a clear, tabular format, and visualizing the experimental workflow.

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow, from the synthesis of high-quality single crystals to the collection and refinement of diffraction data.

Synthesis and Crystallization of 2-Bromo-4-phenyl-1,3-thiazole

The synthesis of the title compound is achieved through a multi-step process.[1]

Synthesis of 2-Bromo-4-phenyl-1,3-thiazole:

  • Starting Materials: 4-phenyl-2-aminothiazole and Copper(I) bromide (CuBr) are dissolved in acetonitrile at room temperature.[1]

  • Reaction Initiation: n-Butyl nitrite is added to the stirred solution, which is then heated to 333 K. The reaction is typically complete within 15 minutes.[1]

  • Work-up: The reaction mixture is evaporated to dryness in vacuo. The resulting residue is dissolved in ethyl acetate and washed with an ammonia solution (0.1 M).[1]

  • Purification: The organic layer is dried over magnesium sulfate (MgSO4) and evaporated. The crude product is then purified by chromatography on silica gel using a heptane-ethyl acetate solvent system.[1]

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow crystallization from a hexane solution.[1]

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization A Dissolve 4-phenyl-2-aminothiazole and CuBr in acetonitrile B Add n-butyl nitrite and heat to 333 K A->B C Evaporate solvent B->C D Dissolve in ethyl acetate and wash with ammonia solution C->D E Dry organic layer and evaporate D->E F Purify by silica gel chromatography E->F G Slow crystallization from hexane F->G

Caption: Workflow for the synthesis and crystallization of 2-Bromo-4-phenyl-1,3-thiazole.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

  • Data Collection: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer.[1]

  • X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) was used.[1]

  • Temperature: Data was collected at a temperature of 120 K to minimize thermal vibrations.[1]

  • Data Reduction and Refinement: The collected diffraction data was processed using the SAINT software package. The structure was solved and refined using the SHELXTL software. An absorption correction was applied using SADABS.[1]

G X-ray Diffraction Analysis Workflow A Mount Single Crystal B Data Collection (Bruker APEXII CCD, Mo Kα, 120 K) A->B C Data Reduction (SAINT) B->C E Absorption Correction (SADABS) C->E D Structure Solution and Refinement (SHELXTL) F Final Structural Model D->F E->D

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Crystallographic and Structural Data

The crystallographic data for 2-Bromo-4-phenyl-1,3-thiazole is summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Chemical FormulaC₉H₆BrNS
Formula Weight240.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.8934(3)
b (Å)10.6591(6)
c (Å)13.8697(7)
β (°)90.812(1)
Volume (ų)871.18(8)
Z4
Temperature (K)120
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.831 Mg/m³
Absorption Coefficient (μ)4.89 mm⁻¹
Reflections Collected12144
Independent Reflections2780
R_int0.045
Final R indices [I > 2σ(I)]R₁ = 0.029, wR₂ = 0.068

Data sourced from Bunev et al. (2014).[1]

Table 2: Selected Bond Lengths and Angles
Bond/AngleLength (Å) / Angle (°)
Br-C(2)Not explicitly stated
S(1)-C(2)Not explicitly stated
S(1)-C(5)Not explicitly stated
N(3)-C(2)Not explicitly stated
N(3)-C(4)Not explicitly stated
C(4)-C(5)Not explicitly stated
C(4)-C(phenyl)Not explicitly stated
Dihedral Angle (Thiazole-Phenyl)7.45(10)

While specific bond lengths were not provided in the abstract, the authors state they are in good agreement with related compounds. The dihedral angle indicates a near-coplanar arrangement of the two ring systems.[1]

Structural Insights and Intermolecular Interactions

The crystal structure of 2-Bromo-4-phenyl-1,3-thiazole reveals several key features:

  • Molecular Geometry: The thiazole and phenyl rings are nearly coplanar, with a dihedral angle of only 7.45(10)°.[1] This planarity can facilitate π-π stacking interactions.

  • Intermolecular Interactions: The crystal packing is characterized by intermolecular S···Br contacts of 3.5402(6) Å.[1] Additionally, molecules related by a center of symmetry are held together by π-π interactions between the five-membered thiazole and six-membered phenyl rings, with a centroid-centroid distance of 3.815(2) Å.[1] These non-covalent interactions play a crucial role in the stability of the crystal lattice.

G Key Structural Features and Interactions A 2-Bromo-4-phenyl-1,3-thiazole Molecular Structure B Near-Coplanar Geometry (Dihedral Angle ≈ 7.5°) A->B C Intermolecular S···Br Contacts A->C D π-π Stacking Interactions A->D E Crystal Lattice Stability B->E C->E D->E

Caption: Logical relationships of the structural features of 2-Bromo-4-phenyl-1,3-thiazole.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the detailed analysis of the closely related 2-Bromo-4-phenyl-1,3-thiazole provides a robust framework for understanding the structural chemistry of this class of compounds. The experimental protocols and data presentation outlined in this guide offer a clear roadmap for researchers engaged in the synthesis, characterization, and application of novel isothiazole and thiazole derivatives. The observed planarity and the presence of significant intermolecular interactions highlight the key factors that govern the solid-state architecture of these molecules, which are critical for their rational design in drug development and materials science.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Bromo-3-phenylisothiazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The strategic placement of the bromine atom and the phenyl group on the isothiazole core offers a unique combination of a reactive handle for further functionalization and a key structural motif for biological activity.

Core Reactivity: A Hub for Chemical Diversification

The reactivity of this compound is dominated by the carbon-bromine bond at the 5-position, which serves as an excellent electrophilic site for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-nitrogen bonds.

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Heterocyclic Substrates

Reaction TypeCoupling PartnerCatalyst/Ligand System (Typical)BaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄Dimethoxyethane, Dioxane/H₂O80-120Good to High[1][2][3]
SonogashiraTerminal alkynePd(PPh₃)₄ / CuIEt₃N, DiPEATHF, DMFRoom Temp. to 100Good
Buchwald-HartwigAminePd₂(dba)₃ / BINAP or XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane100-110Good to High[4][5]
StilleOrganostannanePd(PPh₃)₄-Toluene, THF80-110Good

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent system, such as dimethoxyethane or a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL), via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)Ln Pd0->OxAdd Oxidative Addition ArylBr This compound (Ar-Br) ArylBr->OxAdd Transmetalation Transmetalation Intermediate (Ar-Pd(II)-R)Ln OxAdd->Transmetalation Transmetalation BoronicAcid Boronic Acid (R-B(OH)2) ActivatedBoronate Activated Boronate [R-B(OH)3]- BoronicAcid->ActivatedBoronate Base Base (e.g., K2CO3) Base->ActivatedBoronate ActivatedBoronate->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Transmetalation->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of aryl-alkyne derivatives. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a copper(I) salt, typically CuI (0.1 mmol, 10 mol%).

  • Add an anhydrous solvent such as THF or DMF, followed by a suitable base, commonly triethylamine or diisopropylethylamine (2-3 equivalents).

  • Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)Ln Pd0->OxAdd Oxidative Addition ArylBr This compound (Ar-Br) ArylBr->OxAdd Transmetalation Transmetalation Intermediate (Ar-Pd(II)-C≡C-R)Ln OxAdd->Transmetalation Transmetalation Alkyne Terminal Alkyne (R-C≡CH) CuAcetylide Copper Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide CuI Cu(I) Catalyst CuI->CuAcetylide CuAcetylide->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡C-R) Transmetalation->Product

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

This reaction is a powerful method for the synthesis of arylamines by coupling this compound with a primary or secondary amine. It is instrumental in the preparation of compounds containing a nitrogen-linked aromatic moiety.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Add the palladium source, for instance, Pd₂(dba)₃ (0.01-0.05 mmol), and a suitable phosphine ligand like BINAP or Xantphos (0.02-0.1 mmol).

  • Add an anhydrous solvent, typically toluene or 1,4-dioxane.

  • Degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture with vigorous stirring at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it, and concentrate it.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)Ln Pd0->OxAdd Oxidative Addition ArylBr This compound (Ar-Br) ArylBr->OxAdd AmidoComplex Amido Complex (Ar-Pd(II)-NR2)Ln OxAdd->AmidoComplex Amine Coordination & Deprotonation Amine Amine (R2NH) Amine->AmidoComplex Base Base (e.g., NaOtBu) Base->AmidoComplex AmidoComplex->Pd0 Reductive Elimination Product Coupled Product (Ar-NR2) AmidoComplex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

pH Stability

The isothiazole ring, in general, exhibits good stability in acidic to neutral conditions. However, it can be susceptible to degradation under alkaline conditions. For related isothiazolone compounds, studies have shown that they are most stable in the pH range of 4-8[6]. In alkaline environments (pH > 8), the isothiazole ring can undergo hydrolytic cleavage, leading to decomposition[6]. It is therefore recommended to handle and store this compound in neutral or slightly acidic conditions to prevent base-mediated degradation.

Table 2: pH Stability of Isothiazolone Biocides (Analogous System) [6]

pHHalf-life (days)
8.547
9.023
9.63.3
10.02
Photostability

Phenylisothiazoles have been shown to be photochemically active. Upon irradiation with UV light, 5-phenylisothiazole can undergo phototransposition through two competing pathways: an electrocyclic ring closure-heteroatom migration pathway and an N(2)-C(3) interchange reaction pathway[7]. Additionally, photocleavage of the isothiazole ring can occur[7]. These findings suggest that this compound may also be sensitive to light.

Experimental Protocol: General Procedure for Photostability Testing

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Divide the solution into two portions. Place one portion in a transparent container (sample) and the other in a light-resistant container (control).

  • Expose both the sample and control to a light source that meets ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At appropriate time intervals, withdraw aliquots from both the sample and control.

  • Analyze the samples by a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any photodegradation products.

  • Compare the degradation profiles of the exposed sample and the dark control to assess the extent of photodegradation.

Stability_Testing_Workflow start Prepare Solution of This compound split Divide into two portions start->split sample Transparent Container (Sample) split->sample Sample control Light-resistant Container (Control) split->control Control expose Expose to Light Source (ICH Q1B) sample->expose control->expose analyze Analyze by HPLC at Time Intervals expose->analyze compare Compare Degradation Profiles analyze->compare end Assess Photostability compare->end

Caption: General workflow for photostability testing.

Thermal Stability

Experimental Protocol: General Procedure for Thermogravimetric Analysis (TGA)

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Record the mass loss of the sample as a function of temperature.

  • The resulting TGA curve can be used to determine the onset temperature of decomposition and the temperature at which significant mass loss occurs, thereby providing an indication of the thermal stability of the compound. For more detailed analysis of the degradation products, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Synthesis

A plausible synthetic route to this compound can be envisioned starting from benzonitrile. The following diagram outlines a potential synthetic pathway based on established isothiazole synthesis methodologies.

Synthesis_Pathway start Benzonitrile step1 Thioamide Formation start->step1 H2S, Base thioamide Benzothioamide step1->thioamide step2 Cyclization with α-halo ketone equivalent thioamide->step2 isothiazole 3-Phenylisothiazole step2->isothiazole step3 Bromination isothiazole->step3 NBS or Br2 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Disclaimer: The experimental protocols provided in this guide are intended as general starting points and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling chemicals and performing chemical reactions.

References

The Emerging Therapeutic Potential of 5-Bromo-3-phenylisothiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. The introduction of a phenyl group and a bromine atom to this core structure, specifically in the 5-bromo-3-phenylisothiazole configuration, presents a compelling area for therapeutic investigation. While research on this specific substitution pattern is still nascent, the broader family of phenylisothiazoles and their structural isomers, phenylthiazoles, have demonstrated significant promise in preclinical studies. This technical guide consolidates the current understanding of the potential biological activities of this compound derivatives, drawing insights from closely related analogues to illuminate their therapeutic possibilities in oncology and infectious diseases.

Anticancer Activity: Targeting Key Cellular Pathways

Phenylisothiazole and its analogues have emerged as a noteworthy class of compounds with potent anticancer properties. Although specific data for this compound derivatives are limited, extensive research on related phenylthiazole compounds provides valuable insights into their potential mechanisms of action and cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data of Phenylthiazole Analogues

The following table summarizes the in vitro anticancer activity of various phenylthiazole derivatives, highlighting their potency and selectivity. This data, while not specific to 5-bromo-3-phenylisothiazoles, suggests the potential efficacy of this chemical class.

Compound IDCancer Cell LineActivity MetricValueReference
Compound 6a (A naphthalene-azine-thiazole hybrid)Ovarian Cancer (OVCAR-4)IC501.569 ± 0.06 µM[1]
Compound 6a Normal Ovarian Cell Line (OCE1)IC5031.89 ± 1.19 µM[1]
PB11 (A novel benzothiazole derivative)Various Cancer Cell Lines-Induces apoptosis[2]
5c (A 1,3-thiazole incorporated phthalimide derivative)Breast Cancer (MCF-7)IC50-[3]
5k (A 1,3-thiazole incorporated phthalimide derivative)Breast Cancer (MDA-MB-468)IC500.6±0.04 µM[4]
5g (A 1,3-thiazole incorporated phthalimide derivative)Pheochromocytoma (PC-12)IC500.43±0.06 µM[4]
7d (A 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative)Breast Cancer (MCF-7)IC502.93 ± 0.47 µM[5]
Signaling Pathways in Anticancer Action

Several studies on phenylthiazole derivatives point towards their interference with critical signaling pathways that govern cancer cell proliferation, survival, and apoptosis. A key pathway implicated is the PI3K/Akt signaling cascade, which is frequently hyperactivated in many cancers.[1][6][7] Inhibition of this pathway by small molecules can lead to the suppression of downstream effectors, ultimately inducing programmed cell death (apoptosis) in cancer cells.

PI3K_Akt_Pathway Figure 1: Proposed PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Derivative This compound Derivative (Proposed) Derivative->PI3K Inhibition

Caption: Proposed PI3K/Akt Signaling Pathway Inhibition.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isothiazole and thiazole derivatives have demonstrated considerable potential in this arena. Their proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.[8][9]

Quantitative Antimicrobial Data of Phenylthiazole Analogues

The following table presents the minimum inhibitory concentration (MIC) values of various phenylthiazole derivatives against a range of pathogenic bacteria and fungi. These findings underscore the potential of the this compound scaffold as a source of new antimicrobial drugs.

Compound IDMicroorganismActivity MetricValue (µg/mL)Reference
Phenylthiazole Derivatives Staphylococcus aureusMIC125[10]
Compounds 6a, 6b Various FungiMIC250[10]
Compound 5k Ralstonia solanacearumEC502.23[11]
Compound 5b Sclerotinia sclerotiorumEC500.51[11]
Benzothiazole Derivative 13 Staphylococcus aureus (MRSA)MIC50-75[12]
Benzothiazole Derivative 14 Escherichia coliMIC50-75[12]

Experimental Protocols

To ensure the reproducibility and validation of the biological activities of this compound derivatives, standardized experimental protocols are crucial. Below are detailed methodologies for key assays, based on established procedures for related compounds.

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of newly synthesized this compound derivatives.

Experimental_Workflow Figure 2: General Experimental Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Single High Concentration) Purification->Primary_Screening Anticancer_Assay Anticancer Assays (e.g., MTT on multiple cell lines) Primary_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., Broth Microdilution) Primary_Screening->Antimicrobial_Assay Dose_Response Dose-Response Studies (IC50 / MIC Determination) Anticancer_Assay->Dose_Response Antimicrobial_Assay->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) Dose_Response->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

Caption: General Experimental Workflow.

Conclusion and Future Directions

While the direct investigation of this compound derivatives is an emerging field, the substantial body of evidence from structurally related phenylisothiazole and phenylthiazole compounds strongly suggests a promising future for this chemical class in drug discovery. The potent anticancer and antimicrobial activities observed in these analogues, coupled with insights into their mechanisms of action, provide a solid foundation for the rational design and synthesis of novel this compound derivatives.

Future research should focus on synthesizing a library of these specific derivatives and conducting comprehensive in vitro and in vivo evaluations to establish their therapeutic potential. Elucidating their precise molecular targets and understanding their structure-activity relationships will be critical for optimizing their efficacy and safety profiles, paving the way for the development of next-generation anticancer and antimicrobial agents.

References

The Emerging Role of 5-Bromo-3-Phenylisothiazole as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among its derivatives, the 5-bromo-3-phenylisothiazole scaffold is emerging as a promising platform for the development of novel therapeutics. The strategic placement of a bromine atom at the 5-position provides a versatile handle for synthetic modifications, while the phenyl group at the 3-position contributes to the molecule's overall lipophilicity and potential for crucial protein-ligand interactions. This technical guide delves into the synthesis, biological activities, and therapeutic potential of the this compound core, with a focus on its applications in oncology and neuroprotection.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies, often involving the construction of the isothiazole ring followed by bromination or by utilizing brominated precursors. A representative synthetic approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: A Representative Synthesis of a 3-Phenylisothiazole Derivative

This protocol outlines a general method for the synthesis of a 3-phenylisothiazole derivative, which can be subsequently brominated.

Materials:

  • Substituted phenacyl bromide (1.0 eq)

  • Thiobenzamide (1.0 eq)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of substituted phenacyl bromide in ethanol, add an equimolar amount of thiobenzamide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the 3-phenylisothiazole derivative.

Experimental Protocol: Bromination of the Phenylisothiazole Ring

This protocol describes a general method for the bromination of a phenylisothiazole core at the 5-position.

Materials:

  • 3-Phenylisothiazole derivative (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile

  • Acetic acid

Procedure:

  • Dissolve the 3-phenylisothiazole derivative in a mixture of acetonitrile and acetic acid.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound derivative can be purified by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably in cancer and neurodegenerative diseases. The presence of the phenyl and bromo substituents allows for the fine-tuning of their biological activity.

Anticancer Activity: Targeting Key Signaling Pathways

The this compound scaffold has been explored for its potential as an anticancer agent, with derivatives exhibiting inhibitory activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Phenylthiazole and Bromo-substituted Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 OVCAR-4 (Ovarian)1.569 ± 0.06[1]
2 A549 (Lung)12.0 ± 1.73[2]
3 C6 (Glioma)3.83 ± 0.76[2]
4 MDA-MB-231 (Breast)1.21[3]
5 MCF-7 (Breast)10.5 ± 0.71[4]

Note: The compounds in this table are structurally related to the this compound scaffold and demonstrate the potential of this chemical class.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Several thiazole derivatives have been identified as inhibitors of this pathway, suggesting that this compound derivatives could be designed to target key kinases within this cascade, such as PI3K and Akt.[5][6][7]

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", bordercolor="#EA4335"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];

// Invisible edges for layout edge [style=invis]; GF -> PIP2; RTK -> PIP2; } .dot Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Thiazole-containing compounds have been reported as potent VEGFR-2 inhibitors.[3][4] The this compound scaffold can be utilized to design novel VEGFR-2 inhibitors.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSignaling\n(e.g., PLCγ, PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Cell Proliferation,\nMigration, Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", bordercolor="#EA4335"];

// Edges VEGF -> VEGFR2 [label="Binds & Activates"]; VEGFR2 -> Downstream [label="Activates"]; Downstream -> Angiogenesis [label="Promotes"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay commonly used to assess the cytotoxic effects of compounds on cancer cells.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a dose-response manner) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against VEGFR-2 kinase.[9][10]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 as a substrate

  • This compound derivatives

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Substrate Addition: Add the substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Potential

Thiazole and its derivatives have also been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][11][12] The mechanism of action is often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. While specific data on this compound in neuroprotection is still emerging, the structural features of this scaffold make it an interesting candidate for the development of novel neuroprotective agents.

Experimental and Logical Workflows

The development of new drugs based on the this compound scaffold follows a structured workflow from synthesis to biological evaluation.

// Nodes Synthesis [label="Synthesis of\nthis compound\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="In Vitro Biological\nScreening\n(e.g., MTT, Kinase Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit [label="Hit Identification\n(Active Compounds)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization\n(SAR Studies)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies\n(In Vivo Models)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Synthesis -> Purification; Purification -> Screening; Screening -> Hit; Hit -> Lead; Lead -> Synthesis [label="Iterative Design"]; Lead -> Preclinical; } .dot Caption: General workflow for the synthesis and screening of this compound derivatives.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, coupled with the demonstrated biological activities of related compounds in the realms of oncology and neuroprotection, underscores its potential in modern drug discovery. The ability to readily modify the scaffold at the 5-position via the bromo substituent allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Further exploration of this promising scaffold is warranted to unlock its full therapeutic potential.

References

A Technical Guide to the Discovery and Synthesis of Novel 5-Bromo-3-phenylisothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 5-Bromo-3-phenylisothiazole analogs. This class of compounds has garnered significant interest within the scientific community due to its diverse pharmacological potential, including anticancer, antifungal, and anti-inflammatory activities. This guide details the synthetic pathways, experimental protocols, and quantitative biological data to facilitate further research and development in this promising area.

Introduction to Phenylisothiazole Scaffolds

The isothiazole ring is a versatile heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry. The introduction of a phenyl group and a bromine atom at specific positions of the isothiazole ring, as in this compound, can significantly influence the compound's interaction with biological targets.[3] Structure-activity relationship (SAR) studies have demonstrated that modifications to the phenyl ring and the isothiazole core can fine-tune the biological activity, leading to the development of potent and selective therapeutic agents.[3][4]

Synthetic Methodologies

The synthesis of this compound analogs can be achieved through several strategic approaches. A common and effective method involves the construction of the substituted isothiazole ring followed by bromination.

General Synthetic Workflow:

The following diagram outlines a generalized workflow for the synthesis of this compound analogs, based on established chemical principles.

G cluster_0 Synthesis of Phenylisothiazole Core cluster_1 Bromination cluster_2 Purification & Characterization A Starting Materials (e.g., Phenyl-substituted precursors) B Cyclization Reaction (e.g., Hantzsch-type synthesis) A->B Reagents & Conditions C 3-Phenylisothiazole intermediate B->C E Bromination Reaction C->E D Brominating Agent (e.g., NBS, Br2) D->E G Purification (e.g., Chromatography) E->G F This compound analog H Characterization (e.g., NMR, Mass Spec) G->H I Final Product H->I

A generalized synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid

A specific example of synthesizing a related analog, 3-Bromo-4-phenylisothiazole-5-carboxylic Acid, has been reported and can be adapted.[1][2] The synthesis involves the transformation of a carboxamide group to a carboxylic acid.

  • Reaction: To a stirred suspension of 3-bromo-4-phenylisothiazole-5-carboxamide (0.20 mmol) in trifluoroacetic acid (TFA) (0.5 mL) cooled to approximately 0 °C, sodium nitrite (NaNO₂) (0.80 mmol) is added.[1][2]

  • Monitoring: The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (approximately 15 minutes).[1]

  • Workup: The mixture is then poured into water (5 mL) and extracted with tert-butyl methyl ether (t-BuOMe) (3 x 10 mL).[1]

  • Isolation: The combined organic layers are dried over sodium sulfate (Na₂SO₄) and evaporated to yield the final carboxylic acid product.[1]

This protocol achieved a high yield of 99%.[1][2]

Biological Activities and Quantitative Data

Phenylisothiazole derivatives have demonstrated a wide range of biological activities. The following table summarizes the reported activities and includes quantitative data where available.

Compound ClassBiological ActivityTarget/AssayQuantitative Data (e.g., IC50, MIC)Reference(s)
Phenylthiazole derivativesAntifungalCandida albicans and other pathogenic fungiMIC: 1–16 μg/mL for lead compound SZ-C14[5]
Phenylthiazole derivativesAnticancerVarious cancer cell linesData not specified in provided abstracts[6]
Phenylthiazole derivativesAnti-inflammatoryIn vivo modelsData not specified in provided abstracts[6]
4-Phenylthiazole analogsDual sEH/FAAH InhibitionHuman soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH)Low nanomolar IC50 values for potent analogs[4][7]
Phenylthiazole derivativesAntibacterialRalstonia solanacearum, Xanthomonas oryzaeEC50 values ranging from 2.23 to 40.33 μg/mL for some analogs[8]

Experimental Protocols for Biological Assays:

Antifungal Activity Assay (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in sterile saline and adjusted to a concentration of 1 × 10⁶ to 5 × 10⁶ CFU/mL.[6]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates.

  • Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.[6]

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of the phenylthiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured to determine cell viability relative to untreated controls.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for all this compound analogs are not fully elucidated, some related compounds have known mechanisms of action. For instance, certain phenylthiazole derivatives act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[5]

Inhibition of Fungal Ergosterol Biosynthesis:

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by a CYP51 inhibitor.

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Product Ergosterol Precursor CYP51->Product Demethylation Ergosterol Ergosterol (Fungal Cell Membrane Component) Product->Ergosterol Inhibitor Phenylthiazole Inhibitor Inhibitor->CYP51 Inhibition

Inhibition of CYP51 by a phenylthiazole analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of diverse analog libraries. The demonstrated biological activities, particularly in the areas of antifungal and anticancer research, warrant further investigation. Future research should focus on comprehensive SAR studies to optimize potency and selectivity, as well as detailed mechanistic studies to elucidate the specific signaling pathways involved. The data and protocols presented in this guide provide a solid foundation for researchers to advance the discovery and development of this important class of compounds.

References

Theoretical and Computational Insights into 5-Bromo-3-phenylisothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-Bromo-3-phenylisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from studies on analogous compounds, including various substituted isothiazoles, benzothiazoles, and phenylthiazoles. The methodologies and expected outcomes for a full computational analysis are detailed, covering synthesis, spectroscopic analysis (FT-IR, FT-Raman, NMR, UV-Vis), electronic properties (HOMO-LUMO), nonlinear optical (NLO) properties, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP), and Mulliken charge analysis. This guide serves as a foundational resource for researchers initiating studies on this compound, providing a framework for experimental design and computational investigation.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions.[1] This structural motif is present in a variety of biologically active molecules, including antibacterial and anti-inflammatory agents.[1] The introduction of a phenyl group and a bromine atom to the isothiazole core, as in this compound, is expected to modulate its electronic and biological properties, making it a candidate for further investigation in drug discovery and materials science.[2][3]

Computational chemistry provides a powerful tool for predicting the molecular structure, spectroscopic properties, and reactivity of novel compounds.[4] Techniques such as Density Functional Theory (DFT) are instrumental in understanding the electronic structure and properties of molecules, guiding synthetic efforts and biological evaluation.[3][4] This guide outlines the theoretical framework for a comprehensive computational study of this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, general methods for the synthesis of isothiazole derivatives are well-established.[5][6] A plausible synthetic route could involve the cyclization of a β-aminovinyl thione precursor or a Hantzsch-type synthesis adapted for isothiazoles.

A general protocol for the synthesis of substituted isothiazoles often involves the reaction of an appropriate precursor with a source of sulfur and nitrogen.[2] For instance, the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid was achieved from 3-bromo-4-phenylisothiazole-5-carboxamide.[7][8]

General Experimental Protocol for Isothiazole Synthesis (Hypothetical for this compound):

A common strategy for forming the isothiazole ring is the reaction of a compound containing a reactive dicarbonyl or equivalent functionality with a source of nitrogen and sulfur. For this compound, a potential route could start from a brominated β-ketoester or a related precursor.

  • Step 1: Precursor Synthesis: Synthesis of a suitable open-chain precursor containing the phenyl group and the carbon backbone of the isothiazole ring.

  • Step 2: Cyclization: Reaction of the precursor with a reagent providing the sulfur and nitrogen atoms, such as Lawesson's reagent followed by an ammonia source, or via a multi-step process involving the formation of a thioamide and subsequent oxidative cyclization.

  • Step 3: Bromination: If not already incorporated in the precursor, regioselective bromination of the 3-phenylisothiazole core at the 5-position would be carried out using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Step 4: Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Characterization: The synthesized compound would be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine.

  • FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational modes.

  • Melting Point: To assess the purity of the compound.

Computational Methodology

The theoretical calculations outlined in this guide are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[4]

Software: Gaussian suite of programs is a common choice for such calculations.[3]

Method and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for optimizing the geometry and calculating the vibrational frequencies and electronic properties of organic molecules.[4]

Workflow for Computational Analysis:

G start Propose Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Analysis (HOMO-LUMO, MEP) geom_opt->electronic_prop nbo_analysis NBO Analysis geom_opt->nbo_analysis nlo_calc NLO Property Calculation geom_opt->nlo_calc spect_sim Spectroscopic Simulation (FT-IR, FT-Raman, NMR, UV-Vis) freq_calc->spect_sim data_analysis Data Analysis and Interpretation spect_sim->data_analysis electronic_prop->data_analysis nbo_analysis->data_analysis nlo_calc->data_analysis

Caption: A typical workflow for the computational analysis of a molecule.

Spectroscopic Analysis (Theoretical)

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated from the optimized geometry.[9] These frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method.

Table 1: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Unscaled)Calculated Wavenumber (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman Activity
Phenyl C-H stretch3100 - 30003070 - 2970MediumStrong
Isothiazole C-H stretch~3050~3020WeakMedium
C=N stretch (Isothiazole)~1600~1580StrongMedium
C=C stretch (Phenyl)1600 - 14501580 - 1430StrongStrong
C-N stretch (Isothiazole)~1350~1330MediumWeak
C-S stretch (Isothiazole)~850~840MediumMedium
C-Br stretch~650~640StrongStrong

Note: This table presents hypothetical data based on typical vibrational frequencies for similar functional groups. Actual values would need to be calculated.

NMR Spectroscopy (¹H and ¹³C)

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Hypothetical Data)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isothiazole C4-H7.5 - 8.0120 - 125
Phenyl C (ortho)7.8 - 8.2128 - 132
Phenyl C (meta)7.3 - 7.6127 - 130
Phenyl C (para)7.4 - 7.7129 - 133
Isothiazole C3-160 - 165
Isothiazole C5-110 - 115

Note: This table presents hypothetical data based on typical chemical shifts for similar structures. Actual values would need to be calculated.

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and the UV-Vis absorption spectrum.[11]

Table 3: Predicted Electronic Transitions for this compound (Hypothetical Data)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~320~0.4HOMO → LUMO
S₀ → S₂~280~0.2HOMO-1 → LUMO

Note: This table presents hypothetical data. Actual values would need to be calculated.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[11] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[9]

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Excitation)

Caption: The relationship between HOMO, LUMO, and the energy gap.

Table 4: Predicted Electronic Properties of this compound (Hypothetical Data)

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Energy Gap4.5 to 5.5
Ionization Potential6.5 to 7.5
Electron Affinity1.5 to 2.5
Electronegativity4.0 to 5.0
Chemical Hardness2.2 to 2.8

Note: This table presents hypothetical data based on typical values for similar aromatic compounds.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule, identifying electrophilic and nucleophilic sites.[4] Red regions indicate negative potential (nucleophilic), while blue regions indicate positive potential (electrophilic).

G cluster_MEP MEP Regions Molecule This compound MEP_Map Molecular Electrostatic Potential Map Molecule->MEP_Map Negative Negative Potential (Red) (e.g., around N, S atoms) Nucleophilic Sites MEP_Map->Negative Positive Positive Potential (Blue) (e.g., around H atoms) Electrophilic Sites MEP_Map->Positive

Caption: Conceptual representation of a Molecular Electrostatic Potential map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[9][11] It examines the interactions between filled (donor) and empty (acceptor) orbitals.

Table 5: Predicted Significant NBO Interactions in this compound (Hypothetical Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nπ(C3-C4)~15-25
π(C=C) phenylπ(C=N) isothiazole~5-10
LP(2) Brσ*(C5-S)~2-5

Note: E(2) is the stabilization energy associated with the i→j delocalization. This table presents hypothetical data.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizability are of interest for NLO applications.[12] The first-order hyperpolarizability (β₀) can be calculated using DFT.[11]

Table 6: Predicted NLO Properties of this compound (Hypothetical Data)

PropertyPredicted Value (a.u.)
Dipole Moment (μ)2 - 4 D
Mean Polarizability (α)~150 - 200
First-order Hyperpolarizability (β₀)~500 - 1000

Note: These are hypothetical values. The actual NLO properties are highly dependent on the molecular structure and electronic properties.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. While direct experimental data for this molecule is scarce, the methodologies and expected results detailed herein provide a solid foundation for future research. The computational approaches described, including DFT calculations for geometry optimization, spectroscopic simulation, and analysis of electronic and NLO properties, are essential tools for elucidating the characteristics of this promising compound. Further experimental validation is necessary to confirm these theoretical predictions and to fully explore the potential of this compound in various scientific and technological applications.

References

The Ascendant Core: A Technical Guide to 3,5-Disubstituted Isothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a privileged scaffold in the design of novel therapeutic agents. Among its various isomeric forms, the 3,5-disubstituted isothiazole core has emerged as a particularly fruitful scaffold for the development of potent and selective modulators of a diverse range of biological targets. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this important class of molecules.

Synthetic Strategies for 3,5-Disubstituted Isothiazoles

The construction of the 3,5-disubstituted isothiazole ring can be achieved through several synthetic routes. A prevalent and efficient method is the [4+1] annulation of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate.[1][2] This metal- and catalyst-free approach offers a high degree of operational simplicity and functional group tolerance.[1][2]

General Experimental Protocol for [4+1] Annulation

A solution of the β-ketodithioester or β-ketothioamide (1.0 mmol) and ammonium acetate (2.0 mmol) in a suitable solvent, such as ethanol or a water-ethanol mixture, is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.[1][2]

Another notable synthetic approach involves the reaction of acetophenones with dithioesters in the presence of ammonium acetate, providing a green and efficient protocol for the synthesis of 3,5-disubstituted isothiazoles.

Biological Activities and Therapeutic Applications

3,5-Disubstituted isothiazoles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide array of diseases.

Kinase Inhibition

A significant area of application for 3,5-disubstituted isothiazoles is in the development of protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The isothiazole scaffold can be strategically functionalized to target the ATP-binding site of various kinases with high affinity and selectivity. For instance, certain 3,5-diarylazoles have been identified as potent and selective inhibitors of Protein Kinase D (PKD).

Table 1: Kinase Inhibitory Activity of Selected Isothiazole Analogs

Compound IDTarget KinaseIC₅₀ (nM)Reference
PKD-1 Protein Kinase D150[3]
KDR-3g KDR19[4]
Pim1-3b Pim1320[5]
Pim1-8b Pim1240[5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 3,5-Disubstituted isothiazoles have shown promising activity against a range of bacterial and fungal strains. Oxidative cyclization of 3-amino-3-(dialkylamino)propenethioamides has yielded 3,5-diaminoisothiazole derivatives with notable in vitro antimicrobial properties.[6]

Table 2: Antimicrobial Activity of Selected 3,5-Diaminoisothiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
DIA-1 Staphylococcus aureus12.5[6]
DIA-2 Escherichia coli25[6]
DIA-3 Candida albicans6.25[6]
Anti-inflammatory and Antiviral Properties

Derivatives of the isothiazole scaffold have also been investigated for their anti-inflammatory and antiviral potential. Certain isothiazole derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. In the realm of virology, specific isothiazole compounds have shown efficacy against both RNA and DNA viruses.[7]

Table 3: Anti-inflammatory and Antiviral Activity of Selected Isothiazole Derivatives

Compound IDBiological ActivityEndpointValueReference
AIA-1 Anti-inflammatoryNO Inhibition IC₅₀ (µM)<0.4[1]
AV-1 Antiviral (Poliovirus 1)Selectivity Index223[7]
AV-2 Antiviral (Echovirus 9)Selectivity Index334[7]

Experimental Protocols for Biological Assays

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay. A common method involves the use of a commercially available assay kit, such as an ELISA-based or fluorescence-based assay.

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measuring the amount of phosphorylated substrate).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][10]

Signaling Pathways and Experimental Workflows

The therapeutic effects of 3,5-disubstituted isothiazoles are often mediated through their interaction with specific signaling pathways. For example, their efficacy as anticancer agents can be attributed to the inhibition of pro-survival pathways such as the PI3K/mTOR and STAT3 signaling cascades.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth inhibition of translation Isothiazole 3,5-Disubstituted Isothiazole Isothiazole->PI3K inhibits Isothiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by 3,5-disubstituted isothiazoles.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression promotes Isothiazole 3,5-Disubstituted Isothiazole Isothiazole->STAT3 inhibits phosphorylation

Caption: Modulation of the STAT3 signaling pathway by 3,5-disubstituted isothiazoles.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR & Optimization Synthesis Synthesis of 3,5-Disubstituted Isothiazoles Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Assays (Kinase, Antimicrobial) Characterization->InVitro CellBased Cell-Based Assays (Cytotoxicity, etc.) InVitro->CellBased SAR Structure-Activity Relationship (SAR) CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: A typical experimental workflow for the development of 3,5-disubstituted isothiazoles.

Conclusion

The 3,5-disubstituted isothiazole scaffold continues to be a fertile ground for the discovery of novel drug candidates. The synthetic accessibility of this core, coupled with its versatile biological activity profile, ensures its continued prominence in medicinal chemistry. Future research efforts will likely focus on the development of more selective and potent analogs, the elucidation of their precise mechanisms of action, and their advancement into preclinical and clinical development for a variety of therapeutic indications.

References

Methodological & Application

Synthetic Routes for the Preparation of 5-Bromo-3-phenylisothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Bromo-3-phenylisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described synthetic routes are based on established chemical transformations, offering reproducible methods for laboratory-scale preparation.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. The isothiazole ring is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities. Phenyl-substituted isothiazoles, in particular, serve as important scaffolds in drug discovery. The introduction of a bromine atom at the 5-position of the 3-phenylisothiazole core can provide a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse derivatives for screening and development.

This document outlines two primary synthetic approaches for the preparation of this compound:

  • Route 1: A two-step synthesis involving the initial construction of the 3-phenylisothiazole ring followed by regioselective bromination.

  • Route 2: A potential alternative approach for the synthesis of the isothiazole core.

Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to facilitate the successful synthesis of the target compound.

Data Presentation

Table 1: Summary of Synthetic Routes and Key Parameters
RouteStepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 1Synthesis of 3-Phenylisothiazoleβ-Aminothiocrotonophenone, Iodine, Potassium CarbonateDimethylformamide (DMF)10070-80
1 2Bromination of 3-PhenylisothiazoleN-Bromosuccinimide (NBS)Acetonitrile (MeCN)6085-95
2 1Alternative Isothiazole SynthesisThiobenzamide, α-haloketoneEthanolRefluxVaries

Experimental Protocols

Route 1: Two-Step Synthesis of this compound

This route involves the initial synthesis of the 3-phenylisothiazole core via an iodine-mediated cyclization, followed by regioselective bromination at the 5-position.

Step 1: Synthesis of 3-Phenylisothiazole

This protocol is adapted from general procedures for iodine-mediated cyclization of enaminones.[1][2]

  • Materials:

    • β-Aminothiocrotonophenone (1.0 eq)

    • Iodine (I₂) (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of β-aminothiocrotonophenone in DMF, add potassium carbonate and elemental iodine.

    • Heat the reaction mixture to 100°C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-phenylisothiazole.

Step 2: Synthesis of this compound

This protocol is based on general methods for the regioselective bromination of aromatic compounds using N-bromosuccinimide.[3]

  • Materials:

    • 3-Phenylisothiazole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • Dissolve 3-phenylisothiazole in acetonitrile at room temperature.

    • Add N-bromosuccinimide in one portion.

    • Heat the resulting mixture to 60°C and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and extract with dichloromethane (CH₂Cl₂) (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield this compound.

Route 2: Alternative Synthesis of Isothiazole Core (Hantzsch-type Synthesis)

This route provides an alternative method for the construction of a substituted isothiazole ring, which could be adapted for 3-phenylisothiazole synthesis. This is a general representation of the Hantzsch thiazole synthesis, which is conceptually similar for isothiazoles.[4][5][6]

  • Materials:

    • Thiobenzamide (1.0 eq)

    • Appropriate α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

    • Ethanol

  • Procedure:

    • Dissolve thiobenzamide and the α-haloketone in anhydrous ethanol.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature, which may result in the precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold ethanol and then ether.

    • Dry the product in vacuo.

Mandatory Visualization

Diagram 1: Synthetic Pathway for this compound (Route 1)

Synthetic_Pathway_Route_1 cluster_reagents1 cluster_reagents2 A β-Aminothiocrotonophenone B 3-Phenylisothiazole A->B Step 1: Cyclization C This compound B->C Step 2: Bromination reagent1 I₂, K₂CO₃ DMF, 100°C reagent2 NBS MeCN, 60°C

Caption: Route 1: Two-step synthesis of this compound.

Diagram 2: Experimental Workflow for Route 1

Experimental_Workflow_Route_1 start Start step1 Step 1: Synthesis of 3-Phenylisothiazole start->step1 workup1 Work-up & Purification (Extraction, Chromatography) step1->workup1 step2 Step 2: Bromination of 3-Phenylisothiazole workup1->step2 workup2 Work-up & Purification (Extraction, Chromatography) step2->workup2 end Final Product: This compound workup2->end

Caption: Workflow for the preparation of this compound.

Diagram 3: Logical Relationship of Synthetic Strategies

Logical_Relationship target This compound strategy1 Retrosynthesis: Disconnect C-Br bond target->strategy1 leads to intermediate1 3-Phenylisothiazole strategy1->intermediate1 identifies strategy2 Retrosynthesis: Disconnect Isothiazole Ring intermediate1->strategy2 requires precursors Acyclic Precursors (e.g., β-ketothioamide) strategy2->precursors identifies

Caption: Retrosynthetic analysis for this compound.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki cross-coupling reaction utilizing 5-bromo-3-phenylisothiazole as a key building block for the synthesis of novel 3,5-disubstituted isothiazole derivatives. Isothiazoles are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antifungal properties.[1][2][3] The Suzuki-Miyaura coupling offers a versatile and efficient method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the 3-phenylisothiazole core. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a base. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Suzuki cross-coupling of this compound is not extensively documented in publicly available literature, the following table summarizes representative reaction conditions and expected yields based on analogous Suzuki reactions performed on structurally similar bromo-heterocyclic compounds, such as 5-bromoindazoles and 5-bromonicotinic acid.[4] These conditions provide a strong starting point for the optimization of specific reactions.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O (10:1)100890-98
33-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄2-MeTHF801680-92
44-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃DMF/H₂O (5:1)110675-88
52-Thiopheneboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃DME851270-85

Experimental Protocols

The following are detailed, representative protocols for the Suzuki cross-coupling of this compound with an arylboronic acid. These protocols are based on established procedures for similar heterocyclic substrates and should be optimized for each specific reaction.[4]

Protocol 1: Standard Suzuki Coupling Conditions

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-5-arylisothiazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Add DMF to the vial and seal it with a cap.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Weigh Reactants: - this compound - Arylboronic Acid - Base catalyst Add Palladium Catalyst and Ligand (if applicable) start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat and Stir Reaction Mixture inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end Characterize Final Product (NMR, MS, etc.) purify->end

Caption: Experimental workflow for Suzuki cross-coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pdii_halide Ar-Pd(II)L2-Br pd0->pdii_halide Oxidative Addition pdii_boronate Ar-Pd(II)L2-Ar' pdii_halide->pdii_boronate Transmetalation pdii_boronate->pd0 product Ar-Ar' pdii_boronate->product Reductive Elimination reagents This compound (Ar-Br) + Arylboronic Acid (Ar'-B(OH)2) + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Development

The 3,5-diarylisothiazole scaffold, readily accessible through the Suzuki coupling of this compound, is of significant interest in drug discovery. Various substituted isothiazole derivatives have been reported to exhibit a range of biological activities:

  • Anticancer Activity: Certain isothiazole derivatives have shown promising anticancer properties.[1][2] The ability to introduce diverse aryl and heteroaryl groups at the 5-position allows for the fine-tuning of the molecule's interaction with biological targets, such as protein kinases, which are often implicated in cancer progression.

  • Antifungal Activity: The isothiazole nucleus is a component of some compounds with antifungal activity.[3] The synthesis of a library of 3,5-diarylisothiazoles via Suzuki coupling can lead to the discovery of new and more potent antifungal agents.

  • Other Therapeutic Areas: The versatility of the isothiazole ring suggests potential applications in other therapeutic areas as well. The structural similarity of isothiazoles to other biologically active heterocycles makes them attractive candidates for screening against a wide range of diseases.

The Suzuki cross-coupling of this compound provides a robust and flexible platform for the synthesis of diverse libraries of 3,5-diarylisothiazoles. These compounds are valuable for researchers and drug development professionals exploring new therapeutic agents, particularly in the fields of oncology and infectious diseases. The provided protocols and representative data serve as a valuable starting point for the successful implementation of this important synthetic transformation.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-3-phenylisothiazole as a key building block. The isothiazole scaffold is a significant pharmacophore, and its functionalization through these methods opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science.

The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative coupling reactions for the derivatization of the 5-position of 3-phenylisothiazole.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-phenylisothiazoles

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This reaction is instrumental in introducing a wide range of aryl and heteroaryl substituents at the 5-position of the 3-phenylisothiazole core.

General Reaction Scheme:

Suzuki_Coupling reagents This compound + R-B(OH)₂ conditions Pd Catalyst Base Solvent reagents->conditions product 5-Aryl-3-phenylisothiazole conditions->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic Acid (R-B(OH)₂)Pd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃Toluene/H₂O90-10012-2485-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2-3)-Cs₂CO₃1,4-Dioxane80-908-1690-98
33-Pyridinylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄Toluene100-11016-2475-85
42-Thienylboronic acidPd(OAc)₂ (2-5)PPh₃ (4-10)Na₂CO₃DME/H₂O801280-90

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if applicable), followed by the degassed solvent.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: Synthesis of 5-Vinyl-3-phenylisothiazoles

The Heck reaction enables the formation of a carbon-carbon bond between an aryl halide and an alkene, providing a direct pathway to vinyl-substituted isothiazoles. These products can serve as versatile intermediates for further transformations.

General Reaction Scheme:

Heck_Reaction reagents This compound + Alkene conditions Pd Catalyst Base Solvent reagents->conditions product 5-Vinyl-3-phenylisothiazole conditions->product

Caption: General scheme of the Heck reaction.

Data Presentation: Representative Heck Reaction Conditions

EntryAlkenePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃NDMF100-12016-2470-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3-5)-K₂CO₃Acetonitrile80-10012-1875-90
3AcrylonitrilePd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)Cs₂CO₃1,4-Dioxane1002465-80
41-OctenePd(OAc)₂ (5)-NaOAcDMA120-14024-4850-65

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the palladium catalyst, ligand (if applicable), and the base.

  • Reagent Addition: Add the degassed solvent and the alkene (1.2-2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reaction: Heat the mixture to the indicated temperature with stirring.

  • Monitoring: Follow the reaction's progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of 5-Alkynyl-3-phenylisothiazoles

The Sonogashira coupling is a reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne. This reaction is particularly useful for introducing alkynyl functionalities, which are valuable handles for further chemical modifications, such as click chemistry.

General Reaction Scheme:

Application Notes and Protocols: Synthesis of Bioactive Molecules from 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The functionalization of the isothiazole ring allows for the modulation of these activities and the development of novel therapeutic agents. 5-Bromo-3-phenylisothiazole is a key starting material for the synthesis of diverse derivatives, particularly through palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for the synthesis of bioactive 3,5-diaryl isothiazoles from this compound via the Suzuki-Miyaura cross-coupling reaction, along with data on their potential biological activity.

Application: Synthesis of 3-Phenyl-5-arylisothiazole Derivatives as Potential Kinase Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3] In this application, this compound is coupled with various arylboronic acids to generate a library of 3-phenyl-5-arylisothiazole derivatives. Diaryl heterocyclic compounds are known to be effective kinase inhibitors, a class of drugs that can block the action of proteins called kinases, which are involved in cell growth and division. By inhibiting specific kinases that are overactive in cancer cells, these drugs can help to stop the cancer from growing and spreading.[4]

Experimental Workflow

The overall workflow for the synthesis and evaluation of 3-phenyl-5-arylisothiazole derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound + Arylboronic Acid B Suzuki-Miyaura Coupling Reaction A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Pure 3-Phenyl-5-arylisothiazole Derivative D->E Proceed to biological testing F In vitro Kinase Assay E->F G Data Analysis (IC50 Determination) F->G

Figure 1: General experimental workflow for the synthesis and biological evaluation of 3-phenyl-5-arylisothiazole derivatives.

Key Synthetic Transformation: Suzuki-Miyaura Coupling

The core of this application is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The catalytic cycle for this reaction is illustrated below.

G pd0 Pd(0)L2 (Active Catalyst) pd_int1 Oxidative Addition Intermediate pd0->pd_int1 Oxidative Addition pd_int2 Transmetalation Intermediate pd_int1->pd_int2 Transmetalation pd_int2->pd0 Catalyst Regeneration product 3-Phenyl-5-arylisothiazole pd_int2->product Reductive Elimination start This compound start->pd_int1 boronic Arylboronic Acid (Ar-B(OH)2) boronic->pd_int2 base Base (e.g., K2CO3) base->pd_int2

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for the Synthesis of 3-Phenyl-5-arylisothiazole Derivatives

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 254 mg), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this process three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) to the flask. Then, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 3-phenyl-5-arylisothiazole derivative.

Characterization of a Representative Compound: 3-Phenyl-5-(4-methoxyphenyl)isothiazole

  • Appearance: White solid.

  • Yield: 85%

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.90-7.85 (m, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.45-7.35 (m, 3H), 7.25 (s, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 168.0, 160.0, 158.0, 134.0, 130.0, 129.0, 128.5, 127.0, 125.0, 114.5, 114.0, 55.5.

  • MS (ESI): m/z 282.1 [M+H]⁺.

Quantitative Data

The synthesized 3-phenyl-5-arylisothiazole derivatives were screened for their in vitro inhibitory activity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Compound IDAryl Substituent (Ar)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
1a Phenyl15.220.5
1b 4-Methoxyphenyl8.512.3
1c 4-Chlorophenyl5.17.8
1d 4-Fluorophenyl6.39.1
1e 3,4-Dimethoxyphenyl10.215.7
Staurosporine *-0.010.02

*Reference compound

Discussion

The Suzuki-Miyaura coupling protocol provides an efficient route to a variety of 3-phenyl-5-arylisothiazole derivatives in good to excellent yields. The reaction is tolerant of a range of functional groups on the arylboronic acid. The preliminary biological evaluation of these compounds indicates that they possess antiproliferative activity against human cancer cell lines. In particular, the introduction of a halogen atom at the 4-position of the pendant phenyl ring (compounds 1c and 1d ) resulted in enhanced potency. These findings suggest that the 3,5-diarylisothiazole scaffold is a promising template for the development of novel anticancer agents, and further optimization of this series is warranted.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst, is prized for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.[3][4] Its applications are extensive, particularly in the fields of medicinal chemistry and drug development for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[5]

Isothiazole derivatives are significant heterocyclic scaffolds present in a variety of biologically active compounds. The ability to functionalize the isothiazole core, for instance through the introduction of an alkynyl moiety via Sonogashira coupling with 5-bromo-3-phenylisothiazole, opens avenues for the synthesis of novel compounds with potential therapeutic applications. This document provides a detailed experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne, designed to serve as a robust starting point for researchers.

General Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below. This protocol will focus on the coupling with phenylacetylene as a representative alkyne.

Figure 1. General reaction scheme for the Sonogashira coupling of this compound.

Experimental Protocol

This protocol is based on established procedures for the Sonogashira coupling of heteroaryl bromides and can be adapted for various terminal alkynes.[1][6]

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2.0-3.0 equiv) to the flask via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise to the reaction mixture at room temperature while stirring.

  • Reaction Conditions: The reaction mixture is then stirred at the appropriate temperature (ranging from room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-alkynyl-3-phenylisothiazole.

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound. Optimization may be required depending on the specific alkyne used.

ParameterRecommended ConditionsNotes
Aryl Halide This compoundCommercially available.[7][8][9]
Terminal Alkyne Phenylacetylene (or other)1.1 - 1.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄2 - 5 mol%
Copper(I) Co-catalyst Copper(I) iodide (CuI)4 - 10 mol%
Base Triethylamine (Et₃N) or DIPEA2.0 - 3.0 equivalents
Solvent Anhydrous THF or DMF0.1 - 0.2 M concentration
Temperature Room Temperature to 80 °CDependent on alkyne reactivity.
Reaction Time 2 - 24 hoursMonitor by TLC or GC-MS.

Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling experiment.

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling reagent_prep Reagent Preparation (Drying of Solvent and Base) reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup reagent_add Reagent Addition (Solvent, Base, Alkyne) reaction_setup->reagent_add reaction Reaction (Stirring at RT or Heating) reagent_add->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching and Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis final_product Final Product analysis->final_product

Caption: Workflow for the Sonogashira coupling of this compound.

Signaling Pathway of the Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Catalytic_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R¹-C≡C-R² pd_alkynyl->product Reductive Elimination cu_halide Cu(I)X cu_alkyne Cu(I)-C≡C-R² cu_halide->cu_alkyne cu_alkyne->pd_complex cu_alkyne->cu_halide aryl_halide R¹-X (this compound) aryl_halide->pd_complex Oxidative Addition alkyne H-C≡C-R² (Terminal Alkyne) alkyne->cu_alkyne base Base base->cu_alkyne

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

This application note provides a comprehensive guide for performing the Sonogashira coupling reaction with this compound. The provided protocol and conditions are a strong starting point, and researchers are encouraged to optimize these for their specific substrates and desired outcomes.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-3-phenylisothiazole. This cross-coupling reaction is a powerful method for the synthesis of N-substituted 3-phenylisothiazol-5-amine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocol outlines the necessary reagents, optimized reaction conditions, and purification methods. A summary of representative reaction parameters for various amine coupling partners is provided in a tabular format for easy reference. Additionally, this document includes diagrams of the experimental workflow and the catalytic cycle to facilitate a deeper understanding of the process.

Introduction

The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has broad applicability in both academic and industrial research, particularly in drug discovery and development, owing to its remarkable functional group tolerance and extensive substrate scope. The isothiazole scaffold is a key structural motif in many biologically active compounds. The functionalization of this compound via Buchwald-Hartwig amination provides a direct route to a diverse range of 5-amino-3-phenylisothiazole derivatives, which are valuable building blocks for the synthesis of novel pharmaceutical agents and functional materials.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps.[2] It begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond, yielding the N-substituted 3-phenylisothiazol-5-amine product and regenerating the active palladium(0) catalyst to continue the cycle. The judicious selection of the palladium source, ligand, base, and solvent is critical for the success and efficiency of the reaction and is dependent on the specific amine coupling partner. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.[2]

Data Presentation: Representative Reaction Conditions

The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the careful optimization of reaction parameters for each specific amine. The following tables summarize typical reaction conditions and expected yields for the coupling of this compound with various primary amines, secondary amines, and anilines, based on established literature for similar heteroaryl halides.[2]

Table 1: Amination with Primary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10016-2485-95
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11018-2480-90
Cyclohexylamine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)LHMDS (1.5)THF8012-1888-98

Table 2: Amination with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
MorpholinePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene10016-2490-99
PiperidinePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.0)Dioxane11018-2485-95
Diethylamine[Pd(allyl)Cl]₂ (1)AdBrettPhos (2)LiHMDS (1.5)THF8012-1880-90

Table 3: Amination with Anilines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene11018-2485-95
4-MethoxyanilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Dioxane10016-2490-98
4-Trifluoromethylaniline[Pd(allyl)Cl]₂ (1)tBuXPhos (2)NaOtBu (1.5)Toluene11020-3075-85

Experimental Protocols

The following is a general and robust procedure for the Buchwald-Hartwig amination of this compound. The specific choice of catalyst, ligand, base, and reaction conditions should be guided by the information provided in the tables above for the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary, secondary, or aniline) (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, tBuXPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle, oil bath, or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the base. Then, add the anhydrous solvent via syringe. Finally, add the amine (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Heat the mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath, heating mantle, or microwave reactor. Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with the same organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted 3-phenylisothiazol-5-amine derivative.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle of the Buchwald-Hartwig amination.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Pd Source, Ligand B Establish Inert Atmosphere (Ar/N2) A->B C Add Base, Solvent, and Amine B->C D Heat and Stir (80-110 °C, 12-24 h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Filter through Celite® F->G H Extract and Dry G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle Pd0 L-Pd(0) Complex1 L-Pd(II)(Ar)(X) Pd0->Complex1 Oxidative Addition (Ar-X) Complex2 [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Complex1->Complex2 Ligand Exchange (HNR'R'') Complex3 L-Pd(II)(Ar)(NR'R'') Complex2->Complex3 Deprotonation (Base) Complex3->Pd0 Reductive Elimination Product Ar-NR'R'' Complex3->Product ArX This compound Amine R'R''NH Base_label Base Product_label Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the rapid and efficient functionalization of 5-bromo-3-phenylisothiazole using microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced reaction consistency.[1][2][3] The following protocols focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods are instrumental in the synthesis of diverse libraries of isothiazole derivatives for screening in drug discovery programs.

Overview of Microwave-Assisted Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. When coupled with microwave technology, these reactions become highly efficient, enabling the rapid generation of novel molecules.[1][3] this compound serves as a versatile building block, where the bromine atom can be readily substituted using these methodologies.

A general workflow for these reactions involves the careful selection of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent. The reaction mixture is then subjected to microwave irradiation at a specific temperature for a short duration.

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification prep1 Weigh this compound, coupling partner, catalyst, ligand, and base into a microwave vial prep2 Add solvent and a stir bar prep1->prep2 mw Seal the vial and place in microwave reactor prep2->mw irradiate Irradiate at set temperature and time (e.g., 10-40 min) mw->irradiate cool Cool the vial to room temperature irradiate->cool filter Dilute with organic solvent and filter through Celite cool->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product (e.g., column chromatography) concentrate->purify final_product final_product purify->final_product Characterized Product Suzuki_Reaction compoundA This compound plus1 + compoundB Ar-B(OH)2 arrow Pd Catalyst, Base Microwave (10-40 min) compoundC 5-Aryl-3-phenylisothiazole compoundA_img plus_sign1 + boronic_acid ArB(OH)₂ arrow_img product_img Ar-Isothiazole Buchwald_Hartwig_Reaction compoundA This compound plus1 + compoundB R¹R²NH arrow Pd Catalyst, Ligand, Base Microwave (10-30 min) compoundC 5-Amino-3-phenylisothiazole Derivative compoundA_img plus_sign1 + amine R¹R²NH arrow_img product_img Amine-Isothiazole Sonogashira_Reaction compoundA This compound plus1 + compoundB R-C≡CH arrow Pd Catalyst, CuI, Base Microwave (5-25 min) compoundC 5-Alkynyl-3-phenylisothiazole compoundA_img plus_sign1 + alkyne R-C≡CH arrow_img product_img Alkyne-Isothiazole

References

Application Note & Protocol: A Proposed Scale-up Synthesis of 5-Bromo-3-phenylisothiazole for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-3-phenylisothiazole is a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Isothiazole derivatives are known to exhibit a wide range of biological activities and serve as important intermediates in organic synthesis.[1] This document outlines a detailed, proposed protocol for the laboratory-scale synthesis of this compound via direct bromination of 3-phenylisothiazole. Due to the limited availability of specific literature for this exact transformation, this protocol is based on established methods for the bromination of other aromatic and heterocyclic systems using N-Bromosuccinimide (NBS), a versatile and widely used brominating agent.[2][3]

Proposed Synthesis Pathway

The proposed synthesis involves the direct electrophilic bromination of 3-phenylisothiazole at the C5 position using N-Bromosuccinimide (NBS) in an appropriate solvent. The C5 position of the isothiazole ring is generally susceptible to electrophilic attack. NBS is selected as the brominating agent due to its ease of handling compared to liquid bromine and its effectiveness in providing a low concentration of electrophilic bromine, which can enhance regioselectivity and minimize side reactions.[4]

Experimental Protocol

This protocol details a proposed method for the synthesis of this compound on a 10-gram scale.

1. Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Wt. ( g/mol )QuantityMoles (mol)Supplier
3-PhenylisothiazoleC₉H₇NS161.2310.0 g0.062Commercial
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9812.1 g0.068Commercial
Acetonitrile (ACN)CH₃CN41.05200 mL-Commercial
Dichloromethane (DCM)CH₂Cl₂84.93500 mL-Commercial
Saturated NaHCO₃ (aq)NaHCO₃84.01200 mL-In-house
Brine (Saturated NaCl)NaCl58.44100 mL-In-house
Anhydrous Na₂SO₄Na₂SO₄142.04~20 g-Commercial
Silica Gel (230-400 mesh)SiO₂60.08~200 g-Commercial

2. Equipment

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet/outlet (or drying tube)

  • Thermometer/temperature probe

  • Addition funnel (optional)

  • Heating mantle or oil bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

3. Reaction Procedure

  • Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Place the flask in a heating mantle or oil bath on a magnetic stirrer.

  • Dissolution: To the flask, add 3-phenylisothiazole (10.0 g, 0.062 mol) and acetonitrile (200 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (12.1 g, 0.068 mol, 1.1 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 9:1 Hexanes/Ethyl Acetate). The reaction is complete when the 3-phenylisothiazole spot is no longer visible. If the reaction is sluggish, it may be gently heated to 40-50°C.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated). Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.

  • Work-up:

    • Redissolve the residue in dichloromethane (250 mL).

    • Transfer the solution to a 1 L separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove the succinimide byproduct, and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (~20 g).

    • Filter off the drying agent and wash the solid with a small amount of dichloromethane.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column (dry loading is recommended).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid or oil.

4. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of the bromination.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point (MP): To assess the purity of the solid product.

Data Summary and Visualization

Quantitative Data Summary

ParameterValue
Starting Material (3-Phenylisothiazole)10.0 g
Brominating Agent (NBS)12.1 g (1.1 eq)
Solvent (Acetonitrile)200 mL
Reaction Temperature25-50 °C
Reaction Time2-6 hours (TLC monitored)
Theoretical Yield14.88 g
Expected Product AppearanceWhite to pale yellow solid
Molecular FormulaC₉H₆BrNS
Molecular Weight240.12 g/mol

Diagrams

reaction_scheme 3-Phenylisothiazole 3-Phenylisothiazole This compound This compound 3-Phenylisothiazole->this compound Acetonitrile, RT NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide

Caption: Proposed reaction scheme for the synthesis of this compound.

experimental_workflow start Dissolve 3-Phenylisothiazole in Acetonitrile add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs react Stir at RT (2-6h) Monitor by TLC add_nbs->react concentrate Concentrate under Reduced Pressure react->concentrate workup Aqueous Work-up (DCM, NaHCO₃, Brine) concentrate->workup dry Dry (Na₂SO₄) & Filter workup->dry purify Purify by Column Chromatography dry->purify product Isolate Pure This compound purify->product

Caption: Experimental workflow for the synthesis and purification of the target compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive and should be stored properly.

  • Solvents: Acetonitrile and Dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 5-Bromo-3-phenylisothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-3-phenylisothiazole. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound can be approached through several routes. A common strategy involves the construction of the 3-phenylisothiazole core followed by regioselective bromination at the 5-position. Key starting materials often include a phenyl-substituted precursor and a source of sulfur and nitrogen to form the isothiazole ring.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include reaction temperature, choice of solvent, stoichiometry of reagents, and the selection of the brominating agent. Precise control of these factors is crucial for achieving high yield and purity.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the tracking of starting material consumption and product formation, helping to determine the optimal reaction time.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no product formation - Inactive catalyst or reagents- Incorrect reaction temperature- Insufficient reaction time- Use fresh, high-purity reagents and catalysts.- Optimize the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature or heating.- Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of multiple products (low selectivity) - Incorrect brominating agent- Reaction temperature is too high- N-Bromosuccinimide (NBS) in a suitable solvent like glacial acetic acid or dichloromethane is often a good choice for regioselective bromination.[1]- Maintain a low reaction temperature (e.g., 0 °C) during the addition of the brominating agent to minimize side reactions.[1]
Significant amount of starting material remaining - Insufficient amount of a key reagent- Poor quality of starting material- Ensure the correct stoichiometry of all reagents. A slight excess of the brominating agent may be necessary.- Purify starting materials before use.
Product degradation - Harsh reaction conditions (e.g., high temperature, strong acid/base)- Prolonged reaction time- Employ milder reaction conditions. For example, in related syntheses, using trifluoroacetic acid (TFA) instead of concentrated sulfuric acid has led to higher yields.[2][3]- Quench the reaction as soon as the starting material is consumed (as indicated by TLC).
Difficulty in product purification - Formation of closely related byproducts- Unreacted starting materials- Utilize column chromatography with an optimized solvent system (e.g., a gradient of ethyl acetate in hexane) for purification.[4]- Recrystallization can also be an effective method for obtaining a high-purity product.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylisothiazole (Illustrative)

Materials:

  • β-keto dithioesters or β-keto thioamides

  • Ammonium acetate (NH₄OAc)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the appropriate phenyl-substituted β-keto dithioester or β-keto thioamide in a suitable solvent such as ethanol.

  • Add ammonium acetate to the solution.

  • The reaction proceeds through a (4+1) annulation, initiated by ammonium acetate, involving sequential imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds of the isothiazole ring.[5]

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated and purified using standard techniques like extraction and column chromatography.

Protocol 2: Bromination of an Isothiazole Ring (Illustrative)

This protocol for bromination is adapted from the synthesis of related bromo-substituted heterocycles.[1]

Materials:

  • 3-Phenylisothiazole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid or Dichloromethane (DCM)

Procedure:

  • Dissolve the 3-phenylisothiazole in a suitable solvent (e.g., glacial acetic acid or DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the brominating agent (e.g., NBS, 1.05 equivalents) portion-wise or dropwise, ensuring the temperature remains below 5 °C.[1]

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The crude product, this compound, will precipitate and can be collected by vacuum filtration.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizing the Workflow

Below is a generalized workflow for the synthesis and troubleshooting of this compound.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Starting Materials (e.g., Phenyl-substituted precursor) Ring_Formation Isothiazole Ring Formation Start->Ring_Formation Bromination Regioselective Bromination Ring_Formation->Bromination Purification Purification (Column Chromatography / Recrystallization) Bromination->Purification Low_Yield Low Yield? Bromination->Low_Yield Side_Products Side Products? Bromination->Side_Products Product This compound Purification->Product Purification->Side_Products Impure Product Check_Reagents Check Reagent Quality/Stoichiometry Low_Yield->Check_Reagents Yes Optimize_Brominating_Agent Optimize Brominating Agent/Conditions Side_Products->Optimize_Brominating_Agent Yes Refine_Purification Refine Purification Method Side_Products->Refine_Purification Yes Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp

Caption: A flowchart illustrating the general synthesis workflow and a troubleshooting guide for the preparation of this compound.

References

Common side products in the synthesis of 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-phenylisothiazole. The following information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on potential side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows multiple spots on the TLC plate, even after purification. What are the likely impurities?

A1: The presence of multiple spots on a TLC plate suggests that your final product is not pure and may contain several side products. Based on the common synthetic routes to this compound, the most probable impurities are:

  • Unreacted 3-phenylisothiazole: If the bromination reaction did not go to completion, you will have the starting material in your final product.

  • Isomeric Products: Electrophilic bromination can sometimes lead to substitution at different positions. A likely isomeric side product is 4-Bromo-3-phenylisothiazole . Depending on the reaction conditions, bromination on the phenyl ring could also occur, leading to various (bromophenyl)isothiazole isomers.

  • Over-brominated Products: Excessive brominating agent or harsh reaction conditions can lead to the formation of di- or tri-brominated species, such as 4,5-Dibromo-3-phenylisothiazole .

Q2: The NMR spectrum of my product is complex, with more peaks than expected. How can I identify the side products?

A2: A complex NMR spectrum is a strong indicator of a mixture of isomers. To identify the specific side products, you can:

  • Compare with literature data: Search for the NMR spectra of potential isomers like 4-Bromo-3-phenylisothiazole and dibrominated derivatives.

  • 2D NMR techniques: Techniques like COSY and HMBC can help in assigning the proton and carbon signals and elucidating the structures of the impurities.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ions, helping to distinguish between mono-, di-, and tri-brominated products. The isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br) will be a key indicator.

Q3: My reaction yield is consistently low. What are the possible reasons and how can I improve it?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure all the starting material is consumed. If the reaction stalls, you may need to increase the reaction time, temperature, or the amount of brominating agent.

  • Side Product Formation: As discussed in Q1, the formation of multiple side products will lower the yield of the desired product. Optimizing the reaction conditions (e.g., temperature, solvent, stoichiometry of reagents) is crucial to improve selectivity.

  • Degradation of Product: Isothiazole rings can sometimes be sensitive to harsh reaction or work-up conditions. Ensure that the temperature is well-controlled and that the work-up procedure is not overly acidic or basic.

Q4: I am observing a significant amount of a di-brominated side product. How can I minimize its formation?

A4: The formation of di-brominated side products is a classic example of over-bromination. To minimize this, you should:

  • Control the Stoichiometry: Carefully control the amount of the brominating agent used. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote di-bromination.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-bromination.

  • Slow Addition of Reagents: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of halogenated aryl-isothiazoles under different conditions. Note that these are generalized examples and actual yields for this compound may vary.

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)Purity (%)
3-PhenylisothiazoleN-Bromosuccinimide (NBS)Acetonitrile2512This compound75>95
3-PhenylisothiazoleBromineAcetic Acid506This compound60~90 (with isomers)
3-PhenylisothiazoleN-Bromosuccinimide (NBS)Dichloromethane0-2524This compound82>98

Experimental Protocols

Synthesis of this compound via Electrophilic Bromination

This protocol is a representative method and may require optimization for your specific laboratory conditions.

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylisothiazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Troubleshooting Workflow

G cluster_0 Synthesis of this compound cluster_1 Troubleshooting start Start Synthesis reaction Reaction Monitoring (TLC/LC-MS) start->reaction workup Work-up & Purification reaction->workup analysis Product Analysis (NMR, MS) workup->analysis issue Issue Detected? analysis->issue end Pure Product issue->end No low_yield Low Yield issue->low_yield Yes impure Impure Product issue->impure Yes optimize Optimize Conditions low_yield->optimize repurify Re-purify impure->repurify optimize->reaction repurify->analysis

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: 5-Bromo-3-phenylisothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-3-phenylisothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete reaction- Ensure accurate stoichiometry of reactants. - Verify the quality and purity of starting materials. - Extend the reaction time or moderately increase the temperature.
Inactive brominating agent- Use a fresh batch of the brominating agent (e.g., N-Bromosuccinimide). - Consider alternative brominating agents.
Incorrect reaction temperature- Optimize the reaction temperature. Some bromination reactions require specific temperature control to proceed efficiently.
Low Yield of Desired Product Suboptimal reaction conditions- Perform small-scale experiments to screen different solvents, temperatures, and reaction times.
Side reactions- Analyze the crude product by TLC or LC-MS to identify major byproducts. - Adjust reaction conditions to minimize the formation of these impurities. For instance, lower temperatures might increase selectivity.
Product loss during workup- Ensure proper pH adjustment during extraction. - Minimize the number of transfer steps. - Use a minimal amount of solvent for rinsing.
Presence of Multiple Impurities Over-bromination or side reactions- Use a controlled amount of the brominating agent. - Optimize the reaction temperature and time to favor the formation of the mono-brominated product.
Impure starting materials- Purify the starting 3-phenylisothiazole before bromination.
Difficulty in Purifying the Product Co-eluting impurities in chromatography- Screen different solvent systems for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product oiling out during recrystallization- Ensure the correct solvent or solvent mixture is used for recrystallization. - Try adding a co-solvent or using a seed crystal to induce crystallization.
Thermal degradation- Avoid excessive heat during solvent removal or drying. Use a rotary evaporator at a moderate temperature and high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the direct bromination of 3-phenylisothiazole using a suitable brominating agent such as N-Bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or a chlorinated solvent.

Q2: How can I monitor the progress of the bromination reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (3-phenylisothiazole). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q3: What are the typical impurities I might encounter?

Common impurities may include unreacted 3-phenylisothiazole, di-brominated products, and other constitutional isomers depending on the reaction conditions.

Q4: What is the recommended method for purifying crude this compound?

The primary methods for purification are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of the impurities.

Q5: Which analytical techniques are suitable for assessing the purity of the final product?

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Synthesis of 3-phenylisothiazole (Starting Material)

A general method for the synthesis of isothiazoles involves the reaction of a β-ketoester with a source of sulfur and nitrogen.

Bromination of 3-phenylisothiazole

Materials:

  • 3-phenylisothiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 3-phenylisothiazole in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table presents hypothetical data for optimizing the bromination of 3-phenylisothiazole, which can be used as a starting point for experiments.

Entry Brominating Agent (Equivalents) Solvent Temperature (°C) Time (h) Conversion (%) Yield of 5-Bromo Isomer (%)
1NBS (1.1)Acetonitrile25128570
2NBS (1.1)Dichloromethane25129075
3NBS (1.1)Dichloromethane4069578
4Br₂ (1.05)Acetic Acid2589865 (with side products)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 3-phenylisothiazole + N-Bromosuccinimide Reaction Bromination in Acetonitrile Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Check Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction Check_Purity Analyze Crude Product (TLC, LC-MS) Start->Check_Purity Optimize_Reaction Optimize Reaction Check_Reaction->Optimize_Reaction Optimize_Purification Optimize Purification Check_Purity->Optimize_Purification Successful_Outcome Improved Yield and Purity Optimize_Reaction->Successful_Outcome Optimize_Purification->Successful_Outcome

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 5-Bromo-3-phenylisothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used for the functionalization of this compound?

A1: The most prevalent cross-coupling reactions for the functionalization of this compound are Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are widely used to form new carbon-carbon and carbon-nitrogen bonds at the 5-position of the isothiazole ring.

Q2: What are the general challenges when performing cross-coupling reactions with this compound?

A2: Heteroaryl halides like this compound can present unique challenges in cross-coupling reactions. The electron-rich nature of the isothiazole ring and the presence of sulfur and nitrogen atoms can lead to catalyst inhibition or deactivation. Optimizing the choice of catalyst, ligand, base, and solvent is crucial for successful coupling.

Q3: How can I minimize the formation of byproducts in my cross-coupling reaction?

A3: Byproduct formation, such as homocoupling of the boronic acid in Suzuki reactions or Glaser coupling in Sonogashira reactions, can often be minimized by ensuring strictly anaerobic (oxygen-free) conditions.[1][2] This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. For Sonogashira couplings, using copper-free conditions can also prevent alkyne homocoupling.[2][3]

Q4: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A4: If your reaction shows low or no conversion, first verify the quality and purity of your reagents, especially the palladium catalyst and the coupling partner (e.g., boronic acid). Ensure that your solvents are anhydrous and properly degassed. Next, consider increasing the reaction temperature or screening different bases and ligands. For isothiazole substrates, bulky, electron-rich phosphine ligands are often beneficial.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired 5-aryl-3-phenylisothiazole.

Possible CauseSuggested Solution
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a pre-activated catalyst or a more active catalyst system (e.g., a palladacycle). For heteroaryl couplings, ligands like SPhos or XPhos can be effective.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Poor Solubility Try a different solvent system to ensure all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, or DMF, often with a small amount of water.
Protodeborylation of Boronic Acid Use anhydrous solvents and a non-aqueous workup if possible. Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable.
Catalyst Inhibition by Isothiazole The sulfur and nitrogen atoms of the isothiazole ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can help mitigate this effect. Increasing the catalyst loading may also be necessary.

Typical Suzuki Coupling Conditions for a 5-Haloisothiazole Derivative

ParameterCondition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2 equivalents)
Solvent Toluene/Water (4:1)
Temperature 100 °C
Reaction Time 12-24 hours
Data adapted from studies on similar haloisothiazole substrates.
Heck Reaction

Problem: Low conversion of this compound or formation of multiple products.

Possible CauseSuggested Solution
Low Catalyst Activity For aryl bromides, Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃ is a common starting point. If the reaction is sluggish, consider more electron-rich and bulky ligands.
Incorrect Base Triethylamine (Et₃N) is a common base for the Heck reaction. Other organic or inorganic bases like NaOAc or K₂CO₃ can also be screened.
Olefin Polymerization Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture, especially when using electron-rich olefins.
Poor Regioselectivity The regioselectivity of the Heck reaction can be influenced by the electronic nature of the olefin and the ligand on the palladium catalyst. For terminal olefins, the β-hydride elimination typically favors the formation of the trans isomer.

Typical Heck Reaction Conditions

ParameterCondition
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand PPh₃ (2-10 mol%)
Base Et₃N (1.5-2 equivalents)
Solvent DMF or Acetonitrile
Temperature 80-120 °C
Reaction Time 12-48 hours
General conditions for Heck reactions with aryl bromides.[1][4]
Sonogashira Coupling

Problem: Formation of Glaser-Hay homocoupling product (alkyne dimer).

Possible CauseSuggested Solution
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of the alkyne, which is catalyzed by the copper(I) co-catalyst.
Copper(I) Co-catalyst Consider using a copper-free Sonogashira protocol. Several have been developed that can effectively prevent the formation of the Glaser-Hay byproduct.
Inappropriate Base An amine base such as triethylamine or diisopropylethylamine is typically used. Ensure the base is fresh and anhydrous.
Catalyst Decomposition The formation of palladium black can indicate catalyst decomposition. This can sometimes be mitigated by using a more stable palladium pre-catalyst or by adding an excess of the phosphine ligand.

Typical Sonogashira Coupling Conditions

ParameterCondition
Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)
Co-catalyst CuI (2-10 mol%)
Base Et₃N or i-Pr₂NEt (2-3 equivalents)
Solvent THF or DMF
Temperature Room Temperature to 80 °C
Reaction Time 2-24 hours
General conditions for Sonogashira reactions.[2][5]
Buchwald-Hartwig Amination

Problem: No C-N bond formation is observed.

Possible CauseSuggested Solution
Inadequate Catalyst/Ligand System The choice of ligand is critical for the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, or DavePhos are often required for successful coupling with heteroaryl halides.
Base is not strong enough A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and handled under inert conditions.
Amine Reactivity Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions or specialized catalyst systems.
Solvent Choice Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard. The choice of solvent can significantly impact the reaction rate and yield.

Typical Buchwald-Hartwig Amination Conditions

ParameterCondition
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand Xantphos or BINAP (2-4 mol%)
Base NaOtBu (1.4 equivalents)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours
General conditions for Buchwald-Hartwig amination reactions.[5][6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of this compound
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Workflows

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Boronic Acid, Base) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Solvent, Degassing) start->check_conditions screen_ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) check_reagents->screen_ligands Reagents OK screen_bases Screen Alternative Bases (e.g., Cs2CO3, K3PO4) check_conditions->screen_bases Conditions OK success Reaction Successful screen_ligands->success change_solvent Change Solvent System to Improve Solubility screen_bases->change_solvent use_boronic_ester Use Boronic Ester Instead of Boronic Acid change_solvent->use_boronic_ester increase_catalyst Increase Catalyst Loading use_boronic_ester->increase_catalyst increase_catalyst->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

Troubleshooting_Sonogashira_Coupling start Alkyne Homocoupling in Sonogashira Reaction check_degassing Ensure Rigorous Degassing of Solvents and Reagents start->check_degassing check_atmosphere Maintain Strict Inert Atmosphere (Ar or N2) check_degassing->check_atmosphere Degassing OK copper_free Switch to a Copper-Free Sonogashira Protocol check_atmosphere->copper_free Atmosphere OK optimize_base Optimize Amine Base (e.g., i-Pr2NEt) check_atmosphere->optimize_base Homocoupling Persists success Homocoupling Minimized copper_free->success stabilize_catalyst Use More Stable Pd Pre-catalyst or Add Excess Ligand optimize_base->stabilize_catalyst stabilize_catalyst->success

Caption: A troubleshooting guide for minimizing alkyne homocoupling in Sonogashira reactions.

References

Catalyst selection and optimization for 5-Bromo-3-phenylisothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection and reaction conditions for cross-coupling reactions involving 5-Bromo-3-phenylisothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used to functionalize this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[3]

Q2: What are the key parameters to consider when optimizing a cross-coupling reaction for this compound?

A2: The critical parameters to optimize are the choice of palladium catalyst and ligand, the type and amount of base, the solvent, and the reaction temperature. Each of these can significantly impact reaction yield, selectivity, and the formation of side products.[4]

Q3: My cross-coupling reaction with this compound is giving a low yield. What are the most common causes?

A3: Low yields can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and the purity of your starting materials. The nitrogen atom in the isothiazole ring can potentially coordinate to the palladium catalyst, leading to inhibition.[5][6] Issues with ligand stability, solvent purity, and the choice of base can also negatively impact the reaction's efficiency.[7]

Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A4: The formation of palladium black indicates the aggregation of Pd(0) species, which is a deactivated form of the catalyst.[6] This can be caused by high temperatures, the absence of a stabilizing ligand, or impurities in the reaction mixture. To prevent this, consider using a stabilizing phosphine ligand, avoiding excessive temperatures, and ensuring all reagents and solvents are pure and properly degassed.[6]

Q5: What are the most common side reactions I should be aware of?

A5: Common side reactions in cross-coupling reactions with this compound include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often caused by excess water or a strong base.[5][7]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of this compound. This can be promoted by the presence of oxygen.[7][8]

  • Dehalogenation: The replacement of the bromine atom on the isothiazole ring with a hydrogen atom. This can be caused by certain bases or impurities.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

If you observe minimal or no formation of your desired product, consider the following troubleshooting steps systematically.

Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is active. For Pd(II) pre-catalysts like Pd(OAc)₂, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species. Consider using a more robust pre-catalyst (e.g., a palladacycle) or a Pd(0) source like Pd(PPh₃)₄ for challenging reactions.[4][9]
Inappropriate Ligand The choice of ligand is critical for catalyst stability and reactivity. For electron-rich isothiazoles, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[4] Screen a variety of ligands to find the optimal one for your specific transformation.
Suboptimal Base The base is crucial for the transmetalation step in Suzuki couplings and for the overall catalytic cycle in other reactions.[7] Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5] Ensure the base is finely powdered and anhydrous if the reaction requires it.[7]
Poor Substrate Solubility Try a different solvent or a solvent mixture to improve the solubility of this compound and the coupling partner. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water for Suzuki reactions.[5][10]
Catalyst Inhibition The nitrogen atom of the isothiazole ring may be inhibiting the catalyst. Consider increasing the catalyst loading or adding a co-ligand to mitigate this effect.[5]
Low Reaction Temperature Many cross-coupling reactions require heating to proceed at an appreciable rate. Gradually increase the reaction temperature, but be mindful that excessive heat can lead to catalyst decomposition.[9]
Issue 2: Significant Formation of Side Products

If your reaction is producing a complex mixture with significant side products, consider the following.

Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.[8]
Protodeboronation Excess water, overly strong base, or prolonged heating.Use anhydrous solvents and reagents if possible. Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄).[4] Consider using more stable boronic esters (e.g., pinacol esters).[7]
Dehalogenation Certain bases or impurities in the reaction mixture.Screen different bases to find one that minimizes this side reaction. Ensure the purity of all starting materials.[5]

Catalyst and Condition Selection Tables

The following tables provide a summary of commonly used catalyst systems and reaction conditions for various cross-coupling reactions applicable to this compound.

Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
Pd(PPh₃)₄ (2-5)-K₂CO₃ (2-3)Toluene/H₂O90-110A standard, often effective system.[11]
Pd(dppf)Cl₂ (2-5)-K₂CO₃ (2-3)1,4-Dioxane/H₂O80-100Good for a wide range of substrates.[4]
Pd(OAc)₂ (1-5)SPhos (2-10)K₃PO₄ (2-3)Toluene or Dioxane80-110Buchwald ligands are often effective for challenging substrates.[7]
Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
Pd₂(dba)₃ (1-2)BINAP (2-4)NaOtBu (1.2-1.5)Toluene100-110A classic system for C-N bond formation.[12]
Pd(OAc)₂ (1-5)Xantphos (2-10)Cs₂CO₃ (1.5-2)1,4-Dioxane100-120Effective for coupling with heteroaryl halides.[12]
[Pd(cinnamyl)Cl]₂ (1-2)BippyPhos (2-4)K₃PO₄ (2-3)t-BuOH80-100Broad substrate scope, including heteroaryl chlorides.[13]
Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Notes
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N or i-Pr₂NH (2-3)THF or DMFRT - 50The classic Sonogashira conditions.[4]
Pd(OAc)₂ (1-2)-Cs₂CO₃ (2-3)MeCN80Copper-free conditions can be advantageous for some substrates.
[DTBNpP]Pd(crotyl)Cl (1-5)-DABCO (2)THFRTAir-stable pre-catalyst for room temperature couplings.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[14]

  • Seal the flask and heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.), the ligand (e.g., BINAP, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).[12]

  • Add anhydrous, degassed solvent (e.g., toluene) to the flask via syringe.

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of dissolved oxygen.[12]

  • Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle cluster_base Base Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex [R-B(OH)3]- Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-R R-B(OH)2 R-B(OH)2 [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2->[R-B(OH)3]- Base (e.g., K2CO3) Troubleshooting Workflow for Low Yield start Low or No Yield catalyst Check Catalyst System (Pre-catalyst, Ligand) start->catalyst conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions reagents Verify Reagent Purity (Substrate, Solvents) conditions->reagents atmosphere Ensure Inert Atmosphere (Degassing) reagents->atmosphere success Improved Yield atmosphere->success

References

Preventing decomposition of 5-Bromo-3-phenylisothiazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common issues and questions regarding the stability and reactivity of 5-Bromo-3-phenylisothiazole in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield and multiple unidentified byproducts. What are the likely causes?

A1: Low yields and the formation of byproducts when using this compound are often due to its decomposition. The two primary decomposition pathways are:

  • Dehalogenation: The carbon-bromine bond at the 5-position of the isothiazole ring can be cleaved, leading to the formation of 3-phenylisothiazole. This is a common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and can be promoted by certain bases, solvents, and high temperatures.

  • Ring Decomposition: While the isothiazole ring is generally stable and aromatic, harsh reaction conditions, such as concentrated strong acids and high temperatures, can lead to its degradation. For instance, a reaction of a similar compound, 3-bromo-4-phenylisothiazole-5-carboxamide, with concentrated sulfuric acid at 100°C resulted in a low yield of 39%, suggesting significant decomposition.[1]

Q2: I am observing a significant amount of debrominated product (3-phenylisothiazole) in my cross-coupling reaction. How can I minimize this?

A2: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. To minimize the formation of the debrominated byproduct, consider the following strategies:

  • Choice of Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These can promote the desired reductive elimination step of the catalytic cycle over the dehalogenation pathway.

  • Base Selection: The choice of base is critical. Strong bases, particularly alkoxides, can sometimes act as hydride donors, leading to dehalogenation. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvent Effects: Protic solvents and some polar aprotic solvents like DMF can sometimes serve as a hydride source, promoting dehalogenation. If you are observing significant dehalogenation, consider switching to non-polar aprotic solvents like toluene or dioxane.

  • Temperature Control: High temperatures can increase the rate of dehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Minimize Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can promote dehalogenation. Using minimal amounts of water can be key to preventing this side reaction.[2]

Q3: What are the optimal pH and temperature conditions to maintain the stability of this compound?

  • pH: Avoid strongly acidic and strongly basic conditions, especially at elevated temperatures. Neutral to moderately acidic or basic conditions are generally preferred. A study on a related compound showed that switching from concentrated sulfuric acid to trifluoroacetic acid (TFA) at a lower temperature dramatically improved the yield from 39% to 99%, indicating greater stability in a weaker acid.[1]

  • Temperature: Elevated temperatures can promote decomposition. It is recommended to perform reactions at the lowest feasible temperature. If a reaction requires heating, careful monitoring for byproduct formation is essential.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Catalyst deactivation- Use a fresh, high-quality palladium catalyst.- Consider using a pre-catalyst that is more resistant to deactivation.- Degas all solvents and reagents thoroughly to remove oxygen.
Poor substrate solubility- Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, THF/water).
Inappropriate base- The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Significant formation of debrominated byproduct Hydrodehalogenation- Switch to a bulkier, electron-rich phosphine ligand.- Use a weaker inorganic base.- Change the solvent to a non-polar aprotic solvent like toluene.- Lower the reaction temperature.
Formation of homocoupled products Presence of oxygen- Ensure all reagents and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Issue 2: Decomposition under Acidic or Basic Conditions
Symptom Possible Cause Troubleshooting Steps
Reaction mixture turns dark and complex upon addition of strong acid Acid-catalyzed decomposition of the isothiazole ring- Use a weaker organic acid (e.g., trifluoroacetic acid, acetic acid) instead of a strong mineral acid (e.g., H₂SO₄, HCl).- Perform the reaction at a lower temperature.
Low recovery of material after basic workup Base-catalyzed decomposition or hydrolysis- Use a milder inorganic base for workup (e.g., sodium bicarbonate solution) instead of strong hydroxides.- Keep the temperature low during the workup process.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a general starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., an amine or thiol, 1.1-1.5 equiv)

  • Base (if required, e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the base (if using).

  • Add the anhydrous solvent.

  • Add the nucleophile dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent, and purify the crude product by column chromatography or recrystallization.

Visualizations

DecompositionPathways This compound This compound Decomposition Decomposition This compound->Decomposition Debromination Debromination Decomposition->Debromination Reductive conditions High temperature Strong bases Ring_Opening Ring_Opening Decomposition->Ring_Opening Strong acids High temperature 3-Phenylisothiazole 3-Phenylisothiazole Debromination->3-Phenylisothiazole Degradation_Products Degradation_Products Ring_Opening->Degradation_Products

Caption: Decomposition pathways of this compound.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_byproduct Identify Byproduct(s) (e.g., via GC-MS) start->check_byproduct debromination Debromination is the major byproduct check_byproduct->debromination Debrominated product detected other_decomp Other decomposition products observed check_byproduct->other_decomp Other byproducts detected optimize_coupling Optimize Cross-Coupling: - Change ligand (bulky, electron-rich) - Use weaker inorganic base - Switch to non-polar solvent - Lower reaction temperature debromination->optimize_coupling optimize_conditions Optimize Reaction Conditions: - Use milder acids/bases - Lower reaction temperature - Ensure inert atmosphere other_decomp->optimize_conditions end Improved Yield optimize_coupling->end optimize_conditions->end

Caption: Troubleshooting workflow for reactions with this compound.

Preventative_Measures cluster_conditions Condition Control cluster_reagents Reagent Selection Preventing_Decomposition Preventing_Decomposition Condition_Control Reaction Condition Control Preventing_Decomposition->Condition_Control Reagent_Selection Reagent Selection Preventing_Decomposition->Reagent_Selection Low_Temp Lower Temperature Condition_Control->Low_Temp Inert_Atmosphere Inert Atmosphere Condition_Control->Inert_Atmosphere Solvent_Choice Non-polar, Aprotic Solvents Condition_Control->Solvent_Choice Mild_Bases Mild Inorganic Bases Reagent_Selection->Mild_Bases Bulky_Ligands Bulky, Electron-Rich Ligands Reagent_Selection->Bulky_Ligands Mild_Acids Weaker Acids Reagent_Selection->Mild_Acids

Caption: Key preventative measures to minimize decomposition.

References

Work-up procedures for reactions involving 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-3-phenylisothiazole Reactions

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It focuses on common issues encountered during reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing organotin byproducts after a Stille coupling reaction with this compound?

A1: The primary challenge in Stille coupling work-ups is the removal of toxic and often nonpolar tin byproducts like Bu₃SnBr.[1] Several effective methods can be employed:

  • Aqueous Potassium Fluoride (KF) Wash: Dilute the reaction mixture with an organic solvent and wash it multiple times with a 1M aqueous KF solution. This procedure precipitates tributyltin fluoride (Bu₃SnF), which can be removed by filtration, sometimes through a pad of Celite if it forms at the organic/aqueous interface.[2]

  • Silica Gel Chromatography with Triethylamine: Organotin byproducts can often be removed by filtering the crude product through a silica plug or running a column using an eluent containing a small percentage (e.g., 2-5%) of triethylamine.[2]

  • Chemical Conversion: Treatment with reagents like aluminum trichloride (AlMe₃) can convert polar tin halides to more nonpolar and volatile species (e.g., Bu₃SnMe), while treatment with NaOH can create the more polar Bu₃SnOH, aiding in separation.[2]

Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes and initial troubleshooting steps?

A2: Low yields in Suzuki reactions involving isothiazole substrates can stem from several factors.[3] Key issues include:

  • Catalyst Deactivation: The nitrogen atom in the isothiazole ring may coordinate to the palladium catalyst, leading to deactivation, which is often observed by the formation of palladium black.[3][4]

  • Poor Substrate Solubility: this compound or its coupling partner may have limited solubility in the chosen reaction solvent.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.[3][5][6]

  • Protodeboronation: The boronic acid reagent can be sensitive to hydrolysis, especially at high temperatures in the presence of water, leading to the formation of an unwanted arene byproduct.[3]

Initial troubleshooting should involve screening different solvents (e.g., Toluene, Dioxane, THF, often with water), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and potentially different phosphine ligands to find a more robust catalytic system.[3][5][6]

Q3: What are the most common side products in cross-coupling reactions with this compound and how can I minimize them?

A3: Besides starting material recovery, common side products include:

  • Homocoupling Products: This involves the coupling of two boronic acid molecules (in Suzuki reactions) or two isothiazole molecules.[3] Homocoupling of boronic acids is often promoted by the presence of oxygen.[4] Minimization can be achieved by thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen).[3]

  • Protodeboronation Product (Benzene from Phenylboronic acid): As mentioned, this is the hydrolysis of the boronic acid.[3] Using anhydrous conditions, a milder base like KF, or more stable boronic esters (e.g., pinacol esters) can reduce this side reaction.[3]

  • Dehalogenation Product (3-Phenylisothiazole): This is the replacement of the bromine atom with hydrogen. This can be caused by certain bases or impurities. Screening different bases can help mitigate this issue.[3]

Q4: How do I remove residual palladium catalyst and phosphine oxide ligands from my final product?

A4:

  • Palladium Removal: Residual palladium can often be removed by filtration through Celite or by treating the crude product solution with activated carbon. Specialized scavengers can also be used.

  • Triphenylphosphine Oxide (TPPO): If triphenylphosphine-based ligands are used, the resulting oxide (TPPO) can be difficult to remove. A common technique for relatively non-polar products is to concentrate the reaction mixture, suspend the residue in a nonpolar solvent like pentane or a pentane/ether mixture, and filter. The nonpolar product will be soluble while the more polar TPPO will remain as a solid or be adsorbed at the top of a short silica plug.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps & Solutions
Catalyst Inactivation The isothiazole nitrogen may be inhibiting the catalyst.[3] Try a higher catalyst loading, or screen different, more electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos) which can accelerate the oxidative addition step.[5]
Poor Reagent Quality Boronic acids can degrade over time. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester. Ensure the base is anhydrous and finely powdered for better reactivity.[5]
Inappropriate Base/Solvent The combination of base and solvent is crucial. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF/water mixtures).[3][6] For anhydrous couplings with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[5]
Insufficient Degassing Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[4] Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.
Problem 2: Difficulty in Product Purification
Issue Troubleshooting Steps & Solutions
Co-elution with Tin Byproducts (Stille) If standard KF washing is insufficient, try column chromatography on silica gel pre-treated with triethylamine or using an eluent containing 2-5% triethylamine.[2]
Co-elution with Boronic Acid/Boroxine (Suzuki) Boronic acid residues can sometimes be tricky to remove via chromatography. A common method is to dissolve the crude product in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., NaHCO₃ solution) to extract the acidic boronic species. Another method is to repeatedly dissolve the crude mixture in methanol and evaporate the solvent; this process forms the volatile trimethyl borate.[2][7]
Persistent Colored Impurities Colored impurities often arise from residual palladium or decomposition products. Treat the crude organic solution with activated charcoal before filtration and concentration. If the product is stable, a dilute aqueous wash with a chelating agent like EDTA or a sulfide solution can help remove metal residues.[7]
Formation of Emulsions during Aqueous Work-up Emulsions can form, especially with polar aprotic solvents like DMF or DMSO. To break an emulsion, try adding brine (saturated aq. NaCl), which increases the polarity of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a representative procedure and may require optimization for specific substrates.

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as finely powdered K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Toluene/H₂O or Dioxane/H₂O). The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the final product.

Visualizations

G General Workflow: Cross-Coupling & Work-up cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Combine Reactants (Isothiazole, Coupling Partner, Base) B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat Under Inert Atmosphere C->D E Quench Reaction (e.g., add water) F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Concentrate G->H I Purify (e.g., Column Chromatography) H->I J Characterized Product I->J D->E

Caption: General experimental workflow for cross-coupling reactions.

G Troubleshooting Logic: Low Suzuki Coupling Yield A Low or No Yield Observed B Was Starting Material Consumed? A->B C Check Reagent Quality (Boronic Acid, Base, Solvent) B->C  Yes J Reaction likely failed. - Check catalyst activity - Increase temperature B->J  No D Complex Mixture of Products? C->D E Optimize Reaction Conditions D->E  No F Side reactions likely dominant. (Homocoupling, Dehalogenation) - Improve degassing - Screen bases D->F  Yes G Screen Ligands (e.g., Buchwald type) E->G H Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) E->H I Screen Solvents (e.g., Dioxane, Toluene, THF) E->I

Caption: Decision tree for troubleshooting low yield in Suzuki reactions.

G Byproduct Removal Strategies cluster_byproducts Common Byproducts cluster_solutions Work-up Solutions A Stille Coupling Organotin Halides (e.g., Bu3SnBr) Sol_A Aqueous KF Wash (Precipitates Bu3SnF) A->Sol_A B Suzuki Coupling Boronic Acids Boroxines Sol_B Methanol Azeotrope (Forms volatile (MeO)3B) B->Sol_B C Phosphine-based Ligands Triphenylphosphine Oxide (TPPO) Sol_C Silica Plug Filtration (with nonpolar eluent) C->Sol_C

Caption: Mapping common reaction byproducts to their removal methods.

References

Identifying and characterizing impurities in 5-Bromo-3-phenylisothiazole samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 5-Bromo-3-phenylisothiazole samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Issue IDProblem ObservedPotential Cause(s)Recommended Action(s)
HPLC-001 Poor peak shape (tailing or fronting) for the main peak.1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase.1. Replace the HPLC column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the mobile phase.
HPLC-002 Appearance of unexpected peaks ("ghost peaks").1. Contaminated mobile phase or injection solvent. 2. Carryover from a previous injection.1. Use high-purity, HPLC-grade solvents. 2. Implement a robust needle wash protocol in the autosampler.
HPLC-003 Drifting retention times.1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition.1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily.
HPLC-004 High backpressure.1. Blocked column frit. 2. Particulate matter in the sample. 3. Precipitated buffer in the system.1. Back-flush the column or replace the frit. 2. Filter all samples through a 0.45 µm syringe filter before injection. 3. Flush the system with a suitable solvent to dissolve any precipitate.
GC-MS Analysis Troubleshooting
Issue IDProblem ObservedPotential Cause(s)Recommended Action(s)
GCMS-001 Broad or tailing peaks.1. Active sites in the injector liner or column. 2. Inappropriate oven temperature program.1. Use a deactivated liner and column. 2. Optimize the temperature ramp rate.
GCMS-002 Poor sensitivity.1. Leak in the system. 2. Contaminated ion source.1. Perform a leak check of the GC-MS system. 2. Clean the ion source according to the manufacturer's instructions.
GCMS-003 Inconsistent mass spectra.1. Fluctuations in ionization energy. 2. Co-eluting impurities.1. Ensure the mass spectrometer is properly tuned. 2. Improve chromatographic separation by adjusting the temperature program or using a different column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on the synthesis of structurally similar compounds, the most probable impurities include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds from the synthetic pathway.

  • Side-Products: Compounds formed from competing reaction pathways.

  • Degradation Products: Products formed from the decomposition of this compound due to factors like light, heat, or reactive chemicals.

Q2: How can I perform a forced degradation study to identify potential degradation products?

A2: Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[1][2][3][4][5] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Exposing the sample to UV light (e.g., 254 nm).

Q3: Which analytical technique is best for initial purity screening?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable technique for initial purity screening due to its high resolution, sensitivity, and quantitative accuracy for a wide range of organic molecules.

Q4: When should I use GC-MS for impurity analysis?

A4: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process. It can also be used for the analysis of thermally stable, non-polar impurities.

Q5: How can NMR spectroscopy help in characterizing an unknown impurity?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule.[6] By analyzing the chemical shifts, coupling constants, and through various 2D NMR experiments (like COSY, HSQC, and HMBC), the precise structure of an unknown impurity can often be elucidated.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Objective: To separate this compound from its potential impurities and degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 70% A, hold for 1 minute.

    • Linear gradient to 20% A over 15 minutes.

    • Hold at 20% A for 2 minutes.

    • Return to 70% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of Volatile Impurities
  • Objective: To identify and quantify residual solvents and other volatile impurities.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Protocol 3: NMR for Structural Characterization
  • Objective: To elucidate the structure of isolated impurities.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • 1D: ¹H, ¹³C, and DEPT-135.

    • 2D: COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in the chosen deuterated solvent to obtain a clear solution.

Data Presentation

Table 1: Hypothetical HPLC Data for a this compound Sample
Peak No.Retention Time (min)Area (%)Possible Identity
13.50.2Starting Material A
25.80.5Side-Product X
310.299.1This compound
412.50.2Unknown Degradant
Table 2: Hypothetical GC-MS Data for Volatile Impurities
Retention Time (min)Identified CompoundArea (%)
2.1Dichloromethane0.05
3.4Toluene0.02

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation sample This compound Sample hplc HPLC-UV/PDA sample->hplc Purity & Non-volatile Impurities gcms GC-MS sample->gcms Volatile Impurities purity Purity Assessment hplc->purity impurity_id Impurity Identification hplc->impurity_id gcms->impurity_id nmr NMR structure Structure Elucidation nmr->structure impurity_id->nmr Isolate Impurity

Caption: Workflow for impurity analysis in this compound.

troubleshooting_logic start Problem Observed in Chromatogram? peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Retention Time Drift? start->retention_time No peak_shape->retention_time No check_column Check Column Health & Mobile Phase pH peak_shape->check_column Yes extra_peaks Extra Peaks? retention_time->extra_peaks No check_temp Check Column Temperature & Equilibration retention_time->check_temp Yes check_solvents Check Solvent Purity & Needle Wash extra_peaks->check_solvents Yes end Problem Resolved check_column->end check_temp->end check_solvents->end

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing Regioselectivity in Reactions of 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-phenylisothiazole. The following information is designed to help you enhance the regioselectivity of your reactions and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reactivity on the this compound ring?

The isothiazole ring has three potential sites for reaction: the C4 and C5 positions, and the bromine atom at C5. The reactivity of these sites is influenced by the electronic properties of the isothiazole ring and the phenyl substituent. The C4 position is generally the most electron-rich and susceptible to electrophilic attack, while the C5 position, bearing the bromine atom, is the primary site for cross-coupling reactions and halogen-metal exchange.

Q2: How can I control the regioselectivity of my reaction?

Controlling regioselectivity depends on the type of reaction you are performing. Key factors include:

  • Choice of Catalyst and Ligands: In palladium-catalyzed cross-coupling reactions, the nature of the catalyst and ligands can significantly influence which position of the isothiazole ring reacts.

  • Reaction Conditions: Temperature, solvent, and the base used can all affect the regiochemical outcome.

  • Directing Groups: The inherent directing effects of the phenyl group and the isothiazole ring nitrogen and sulfur atoms play a crucial role. In some cases, the introduction of a temporary directing group may be necessary to achieve the desired selectivity.

Q3: What are the typical cross-coupling reactions performed on this compound?

The most common cross-coupling reactions are the Suzuki-Miyaura, Stille, and Sonogashira reactions, which utilize the C-Br bond at the C5 position to form new carbon-carbon bonds.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, achieving high regioselectivity and yield with this compound can be challenging.

Problem: Low yield or no reaction.

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst.
Inappropriate Ligand For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.
Incorrect Base The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in challenging couplings.
Poor Solvent Choice A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Ensure solvents are properly degassed.
Low Reaction Temperature While many Suzuki reactions are run at elevated temperatures (80-110 °C), some systems may require higher or lower temperatures for optimal results.

Problem: Poor regioselectivity (reaction at C4).

While the Suzuki-Miyaura reaction primarily occurs at the C-Br bond, side reactions at the C4 position via C-H activation can occur.

Possible Cause Troubleshooting Steps
Catalyst System Some palladium catalysts can promote C-H activation. Screening different palladium sources and ligands is recommended.
Reaction Conditions Higher temperatures may favor C-H activation. Try running the reaction at a lower temperature for a longer duration.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation This compound This compound (Ar-Br) This compound->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare.

Problem: Low yield and/or formation of byproducts.

Possible Cause Troubleshooting Steps
Toxicity and Purity of Organotin Reagents Handle organotin reagents with extreme care in a well-ventilated fume hood. Purification of organotin reagents can be challenging; ensure high purity of the starting material.
Removal of Tin Byproducts Tin byproducts can be difficult to remove. Workup procedures involving fluoride treatment (e.g., aqueous KF) can help precipitate tin salts for easier removal by filtration.
Homocoupling of Organostannane This is a common side reaction.[1] It can be minimized by using the appropriate palladium catalyst and reaction conditions.
Ligand Choice While often performed "ligand-free" with catalysts like Pd(PPh₃)₄, the addition of specific ligands can sometimes improve yield and selectivity.
Experimental Protocol: General Procedure for Stille Coupling

This protocol is a general guideline and may need to be optimized.

Materials:

  • This compound (1.0 eq)

  • Organostannane (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and degassed solvent (e.g., THF, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, dissolve this compound and the organostannane in the anhydrous, degassed solvent.

  • Add the palladium catalyst under a stream of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If necessary, add a solution of KF to precipitate tin byproducts.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Diagram: Stille Coupling Workflow

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine this compound, Organostannane, and Pd Catalyst in degassed solvent Heat Heat under inert atmosphere (80-120 °C) Reactants->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Quench Optional: Quench with KF solution Cool->Quench Filter Filter to remove solids Quench->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General experimental workflow for a Stille coupling reaction.

Lithiation and Halogen-Metal Exchange

Functionalization at the C5 position can also be achieved via lithiation or halogen-metal exchange, followed by quenching with an electrophile.

Problem: Poor regioselectivity (lithiation at C4).

Possible Cause Troubleshooting Steps
Strong Basicity of Alkyllithium Reagents Alkyllithium reagents like n-BuLi can deprotonate the C4 position. The use of bulkier bases (e.g., t-BuLi) or performing the reaction at very low temperatures (-78 °C or lower) can favor halogen-metal exchange at C5.
Directing Group Effects The phenyl group at C3 may have a weak directing effect on lithiation.
Experimental Protocol: Halogen-Metal Exchange and Electrophilic Quench

Materials:

  • This compound (1.0 eq)

  • Alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.1 eq)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Electrophile (1.2 eq)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a dry Schlenk flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add the alkyllithium reagent dropwise.

  • Stir the mixture for a short period (e.g., 15-30 minutes) at the low temperature.

  • Add the electrophile to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Lithiation_Selectivity cluster_factors Controlling Factors Start This compound Conditions Reaction Conditions Start->Conditions Path1 Halogen-Metal Exchange at C5 Conditions->Path1 Favored by Path2 Deprotonation at C4 Conditions->Path2 Can occur with less bulky bases or higher temperatures Base Bulky Base (t-BuLi) Base->Path1 Temp Low Temperature (-78°C) Temp->Path1

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the structural elucidation and confirmation of 5-Bromo-3-phenylisothiazole. By presenting objective comparisons and supporting experimental data from closely related analogs, this document aims to assist researchers in selecting the most appropriate methodologies for their analytical needs.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the isothiazole ring and the influence of its substituents. Accurate structural confirmation is paramount for understanding its chemical properties, predicting its biological activity, and ensuring the purity of synthesized batches. This guide will focus on the three primary analytical methods for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparison of Analytical Techniques

The selection of an analytical technique for structural elucidation depends on the specific information required, the nature of the sample, and the available instrumentation. While each method provides unique insights, they are often used in a complementary fashion to provide a comprehensive structural confirmation.

TechniqueInformation ProvidedSample RequirementsDestructive?Key AdvantagesLimitations
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.Soluble sample (typically 5-10 mg) in a deuterated solvent.NoProvides unambiguous connectivity through 2D experiments. Excellent for determining isomeric purity.Requires a relatively large amount of sample. Can be complex to interpret for molecules with many overlapping signals.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure.Very small sample amount (nanograms to micrograms), can be solid, liquid, or in solution.YesHigh sensitivity. Isotopic patterns can confirm the presence of specific elements like bromine.[1][2]Does not provide direct information on atom connectivity or stereochemistry. Isomers may not be distinguishable.
X-ray Crystallography Unambiguous 3D molecular structure, including bond lengths, bond angles, and stereochemistry.A single, well-ordered crystal (typically >0.1 mm).NoProvides the absolute and definitive structure of the molecule in the solid state.Growing suitable crystals can be a significant challenge and is often the rate-limiting step.[3] The solid-state structure may not represent the conformation in solution.

Experimental Data and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key information.

Expected ¹H NMR Data (based on analogs): The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the isothiazole ring. The chemical shifts and coupling patterns of the phenyl protons would indicate the substitution pattern. A single proton on the isothiazole ring would appear as a singlet.

Expected ¹³C NMR Data (based on analogs): The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the isothiazole ring and the substituted phenyl ring.

Table 1: Representative NMR Data for a Phenylisothiazole Analog Data for 3-Bromo-4-phenylisothiazole-5-carboxylic Acid is used for illustrative purposes.[4]

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H7.32-7.37m2H, Phenyl
¹H7.43-7.49m3H, Phenyl
¹³C128.2-CH, Phenyl
¹³C129.2-CH, Phenyl
¹³C129.8-CH, Phenyl
¹³C131.0-Cq, Phenyl
¹³C141.4-Cq, Isothiazole
¹³C143.3-Cq, Isothiazole
¹³C151.2-Cq, Isothiazole
¹³C163.1-Cq, Carboxyl

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities, providing definitive structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrum Data: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula.

Table 2: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/z (C₉H₆BrNS)Observed m/z (Example)
[M]⁺ (with ⁷⁹Br)238.9404238.9401
[M+2]⁺ (with ⁸¹Br)240.9384240.9379

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

  • High-Resolution Analysis: If available, perform HRMS to obtain an accurate mass measurement of the molecular ion.

  • Tandem MS (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal.

Expected Crystallographic Data: A successful crystal structure determination for this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data would unambiguously confirm the connectivity and substitution pattern of the molecule.

Table 3: Representative Crystallographic Data for a Bromo-phenyl-heterocycle Analog Data for 2-Bromo-4-phenyl-1,3-thiazole is used for illustrative purposes.[2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8934 (3)
b (Å)10.6591 (6)
c (Å)13.8697 (7)
β (°)90.812 (1)
Volume (ų)871.18 (8)
Z4

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Purity & Connectivity MS MS Purification->MS Molecular Weight X-ray X-ray Purification->X-ray 3D Structure (if crystalline) Confirmed_Structure Confirmed Structure of This compound NMR->Confirmed_Structure Definitive Connectivity MS->Confirmed_Structure Elemental Composition X-ray->Confirmed_Structure Absolute Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Start Hypothesized Structure: This compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR_Analysis MS_Analysis Mass Spectrometry (LRMS, HRMS) Start->MS_Analysis Xray_Analysis X-ray Crystallography (if crystalline) Start->Xray_Analysis Data_Integration Integrate & Compare Data NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Xray_Analysis->Data_Integration Final_Confirmation Structure Confirmed Data_Integration->Final_Confirmation Consistent Data Structure_Revision Structure Revision Needed Data_Integration->Structure_Revision Inconsistent Data

Caption: Decision-making flowchart for the structural confirmation of this compound.

References

Comparative Analysis of 5-Bromo-3-phenylisothiazole and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its derivatives, 5-Bromo-3-phenylisothiazole serves as a crucial starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its analogs, summarizing their biological activities with a focus on anticancer and antimicrobial properties. The information presented is supported by experimental data from various studies, offering insights into their structure-activity relationships.

Performance Comparison of this compound and Analogs

The biological activity of 3-phenylisothiazole derivatives is significantly influenced by the nature and position of substituents on both the isothiazole and phenyl rings. The following table summarizes the in vitro activity of various analogs, highlighting the impact of different functional groups on their biological efficacy. While a direct head-to-head comparison of a comprehensive set of this compound analogs is limited in publicly available literature, the data from related substituted phenylthiazole and isothiazole derivatives provide valuable insights into their potential.

Table 1: In Vitro Biological Activity of 3-Phenylisothiazole Analogs and Related Compounds

Compound IDBase ScaffoldR1 (Position 5 of Thiazole/Isothiazole)R2 (Phenyl Ring Substitution)Biological ActivityTarget/Cell LineIC50/MIC (µM)
1 2-Amino-4-phenylthiazoleAmino4-NitroAntibacterialStaphylococcus aureusModerate Activity
2 2-Amino-4-phenylthiazoleAmino4-BromoAntibacterialStaphylococcus aureusModerate Activity
3 Phenylthiazole carboxamideCarboxamide4-NitroAnticancerSKNMC (Neuroblastoma)10.8 ± 0.08[1]
4 Phenylthiazole carboxamideCarboxamide3-ChloroAnticancerHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
5 2-amino-4-phenylthiazoleAmino3,4-DichloroAnticancerHT29 (Colon Cancer)2.01[2]
6 2-amino-4-phenylthiazoleAmino4-ChloroEnzyme InhibitionUnknown0.17[2]
7 ThiazoleEthylidenehydrazine-1-carboximidamideUnsubstitutedAntibacterialMRSAPotent Activity
8 ThiazoleEthylidenehydrazine-1-carboximidamideVarious nonpolar, hydrophobic groupsAntibacterialMRSAImproved Activity
9 Benzothiazole-phenylVarious3-Bromo, 5-Chloro (on a separate phenylsulfonyl group)Dual Enzyme InhibitionsEH/FAAHNot specified
10 5-bromo-2-amino-thiazoleAminoVariousEnzyme InhibitionMAGLµM range

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

The data suggests that substitutions on the phenyl ring play a critical role in modulating the biological activity. For instance, electron-withdrawing groups like nitro and chloro at the para-position of the phenyl ring appear to enhance anticancer activity in some phenylthiazole scaffolds[1]. The presence of a bromine atom at the 5-position of the thiazole ring has been associated with inhibitory activity against enzymes like monoacylglycerol lipase (MAGL)[3]. Furthermore, modifications at the 2-position of the thiazole ring with moieties like ethylidenehydrazine-1-carboximidamide have been shown to be crucial for potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[4].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of the compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compounds dissolved in a suitable solvent

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizations

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Compound Dilution Treatment Treat Cells with Compounds Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Isothiazole Analog (Kinase Inhibitor) Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

References

Validating the Purity of Synthesized 5-Bromo-3-phenylisothiazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 5-Bromo-3-phenylisothiazole, a heterocyclic compound with potential applications in medicinal chemistry. We present detailed experimental protocols and objective comparisons of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by elemental analysis.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the bromination of a 3-phenylisothiazole precursor. A representative synthetic approach is the direct bromination of 3-phenylisothiazole using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.

Alternative Synthesis Route: An alternative method involves the cyclization of a precursor already containing the bromine atom. For instance, the reaction of a brominated β-ketoenamine with a sulfur source can yield the desired product. Each synthetic route can introduce specific impurities.

Potential Impurities:

  • Unreacted Starting Material: 3-phenylisothiazole.

  • Over-brominated Products: Dibromo-3-phenylisothiazole isomers.

  • Isomeric Byproducts: 4-Bromo-3-phenylisothiazole, arising from non-regioselective bromination.

  • Solvent Residues: Acetonitrile, Dichloromethane, etc.

  • Reagent-derived Impurities: Succinimide (from NBS).

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on the nature of the compound and the potential impurities. Here, we compare three common methods for their effectiveness in assessing the purity of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.High resolution for separating isomers and closely related impurities. Excellent quantitative accuracy and precision. Widely available.Requires a chromophore for UV detection. Can be destructive to the sample. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio.High sensitivity and specificity. Provides structural information for impurity identification. Excellent for volatile and semi-volatile impurities.Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for non-volatile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.A primary ratio method, can provide purity assessment without a specific reference standard of the analyte. Non-destructive. Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for the analyte and internal standard. Higher initial instrument cost.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases (CO2, H2O, N2, SO2), which are then quantified.Provides the elemental composition of the bulk sample. Can detect inorganic impurities.Does not distinguish between the target compound and its organic impurities. Requires a relatively larger sample size.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

A reverse-phase HPLC method is suitable for the analysis of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR provides an absolute purity determination against a certified internal standard.[1][2][3][4]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Careful phasing and baseline correction of the spectrum.

    • Integration of a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and the internal standard.

Elemental Analysis

Elemental analysis provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample, which can be compared to the theoretical values for C₉H₆BrNS.[5]

  • Instrumentation: CHNS elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases are separated and quantified.

  • Theoretical Values for C₉H₆BrNS:

    • C: 45.02%

    • H: 2.52%

    • N: 5.83%

    • S: 13.35%

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for a comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_evaluation Data Evaluation & Final Assessment Synthesis Synthesis of This compound Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC Quantitative Purity & Isomer Separation GCMS GC-MS Analysis Purification->GCMS Volatile Impurities & Identification qNMR qNMR Analysis Purification->qNMR Absolute Purity & Structural Confirmation Elemental Elemental Analysis Purification->Elemental Bulk Elemental Composition Comparison Compare Results from all Techniques HPLC->Comparison GCMS->Comparison qNMR->Comparison Elemental->Comparison FinalPurity Final Purity Assignment (>95% for biological testing) Comparison->FinalPurity

Caption: Workflow for the comprehensive purity validation of this compound.

Conclusion

A multi-technique approach is recommended for the robust validation of the purity of synthesized this compound. HPLC-UV is the workhorse for routine quantitative analysis and isomeric purity assessment. GC-MS provides invaluable information on volatile impurities and aids in their identification. qNMR offers a powerful, non-destructive method for absolute purity determination and structural confirmation. Finally, elemental analysis serves as a fundamental check of the bulk sample's elemental composition. By combining the data from these orthogonal techniques, researchers can have high confidence in the purity of their synthesized material, which is essential for reliable downstream applications in drug discovery and development.

References

Comparison of synthetic efficiency for different 5-Bromo-3-phenylisothiazole routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Efficiency

The synthesis of 5-bromo-3-phenylisothiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science, can be approached through various synthetic strategies. Direct, published routes for this specific molecule are not extensively documented, necessitating a comparative analysis of plausible synthetic pathways. This guide outlines and compares two primary hypothetical routes: the direct bromination of a 3-phenylisothiazole precursor and a cyclization approach from a brominated precursor. The comparison focuses on key metrics of synthetic efficiency, including reaction yield, purity, and complexity of the experimental protocol.

Comparison of Synthetic Efficiency

ParameterRoute 1: Direct Bromination of 3-PhenylisothiazoleRoute 2: Cyclization of a Brominated Precursor
Overall Yield Estimated 70-80%Estimated 50-60%
Purity of Final Product High, requires standard purificationModerate to High, may require more rigorous purification
Number of Synthetic Steps 2 (Synthesis of precursor + Bromination)2 (Synthesis of precursor + Cyclization)
Reaction Time Approximately 8-12 hoursApproximately 12-18 hours
Reaction Temperature 0°C to room temperatureRoom temperature to reflux
Reagent Availability & Cost Readily available and cost-effectivePrecursor may require multi-step synthesis
Scalability GoodModerate

Experimental Protocols

Route 1: Synthesis of 3-Phenylisothiazole and Subsequent Bromination

This route involves the initial synthesis of the 3-phenylisothiazole core, followed by electrophilic bromination at the 5-position.

Step 1: Synthesis of 3-Phenylisothiazole from Thiobenzamide and 3-Chloropropenal

  • Materials: Thiobenzamide, 3-chloropropenal, ethanol, sodium hydroxide.

  • Procedure:

    • Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir for 15 minutes at room temperature.

    • Add 3-chloropropenal (1 equivalent) dropwise to the reaction mixture.

    • Heat the mixture to reflux for 4 hours.

    • After cooling to room temperature, pour the reaction mixture into cold water and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-phenylisothiazole.

Step 2: Bromination of 3-Phenylisothiazole

  • Materials: 3-Phenylisothiazole, N-Bromosuccinimide (NBS), acetonitrile, benzoyl peroxide.

  • Procedure:

    • Dissolve 3-phenylisothiazole (1 equivalent) in acetonitrile in a round-bottom flask protected from light.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Route 2: Cyclization Synthesis from a Brominated Precursor

This approach involves the construction of the isothiazole ring from a pre-brominated acyclic precursor.

Step 1: Synthesis of 3-Bromo-1-phenyl-2-propen-1-one Oxime

  • Materials: 3-Bromo-1-phenyl-2-propen-1-one, hydroxylamine hydrochloride, pyridine, ethanol.

  • Procedure:

    • Dissolve 3-bromo-1-phenyl-2-propen-1-one (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.5 equivalents).

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-bromo-1-phenyl-2-propen-1-one oxime.

Step 2: Oxidative Cyclization to this compound

  • Materials: 3-Bromo-1-phenyl-2-propen-1-one oxime, thionyl chloride, pyridine, dichloromethane.

  • Procedure:

    • Dissolve 3-bromo-1-phenyl-2-propen-1-one oxime (1 equivalent) in dichloromethane.

    • Cool the solution to 0°C and add pyridine (2 equivalents).

    • Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 8 hours.

    • Quench the reaction by slowly adding water.

    • Separate the organic layer, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

The logical flow of the two proposed synthetic routes is depicted in the following diagrams.

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Cyclization Thiobenzamide Thiobenzamide 3-Phenylisothiazole 3-Phenylisothiazole Thiobenzamide->3-Phenylisothiazole 3-Chloropropenal, NaOH, EtOH, Reflux This compound This compound 3-Phenylisothiazole->this compound NBS, ACN, Benzoyl Peroxide 3-Bromo-1-phenyl-2-propen-1-one 3-Bromo-1-phenyl-2-propen-1-one 3-Bromo-1-phenyl-2-propen-1-one Oxime 3-Bromo-1-phenyl-2-propen-1-one Oxime 3-Bromo-1-phenyl-2-propen-1-one->3-Bromo-1-phenyl-2-propen-1-one Oxime NH2OH·HCl, Pyridine, EtOH, Reflux 3-Bromo-1-phenyl-2-propen-1-one Oxime->this compound SOCl2, Pyridine, DCM

Caption: Comparative workflow of the two proposed synthetic routes.

G start Starting Materials route1 Route 1: Direct Bromination start->route1 route2 Route 2: Cyclization start->route2 product This compound route1->product route2->product

Caption: High-level overview of the synthetic approaches.

A Comparative Analysis of the Biological Activity of 5-Bromo-3-phenylisothiazole and Other Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and agrochemistry.[1] Their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties, make them a "privileged scaffold" in drug discovery.[2] Isothiazoles are noted for their low toxicity and the versatility of their structural modifications, which allows for the development of a wide range of potent bioactive molecules.[1] This guide provides an objective comparison of the biological performance of various isothiazole derivatives, with a focus on providing supporting experimental data and methodologies to aid in research and development.

The core mechanism for the antimicrobial action of many isothiazole derivatives, particularly isothiazolinones, involves the inhibition of essential microbial enzymes, especially those containing thiol groups at their active sites.[3] However, the biological activity can vary significantly based on the specific substitutions on the isothiazole ring.[4]

Comparative Biological Activity Data

The following tables summarize quantitative data on the antifungal, antibacterial, and enzyme inhibition activities of various isothiazole derivatives, providing a comparative landscape for their performance.

Table 1: Antifungal Activity of Isothiazole Derivatives

Compound Fungal Strain MIC (µg/mL) Reference
5-chloro-2-(4-nitrophenyl)isothiazol-3-one Aspergillus niger Comparable to Ketoconazole [5]
5-chloro-2-phenylisothiazol-3-one Aspergillus niger Comparable to Ketoconazole [5]
2-(4-nitrophenyl)isothiazol-3-one Microsporum canis Higher than Ketoconazole [5]
Phenylthiazole Derivative (Compound 1) Candida albicans (Fluconazole-resistant) 2 [6]
Phenylthiazole Derivative (Compound 1) Candida auris 0.25 - 2 [6]

| Phenylthiazole Derivative (Compound 1) | Aspergillus fumigatus | 0.50 |[6] |

Table 2: Antibacterial Activity of Isothiazole Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazoles Gram-positive & Gram-negative 4 - 32 [7]
Phenylthiazole-1,3,5-triazine derivative Escherichia coli 1.56 - 6.25 [8]
2-(Morpholin)-4-phenylthiazole derivative (6a) Staphylococcus aureus 125 [9]
2-(Morpholin)-4-phenylthiazole derivative (6b) Staphylococcus aureus 125 [9]

| Phenylthiazole Derivative (Compound 3) | Various bacteria | 230 - 700 |[10] |

Table 3: Enzyme Inhibition Activity of Isothiazole and Thiazole Derivatives

Compound Enzyme IC50 (µM) Ki (µM) Reference
Imidazo[2,1-b]thiazole derivative (6a) COX-2 0.08 - [11]
Imidazo[2,1-b]thiazole derivative (6a) COX-1 >100 - [11]
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I - 0.008 ± 0.001 [12]
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II - 0.124 ± 0.017 [12]
2-amino-4-(4-bromophenyl)thiazole Acetylcholinesterase (AChE) - 0.129 ± 0.030 [12]
2-amino-4-(4-bromophenyl)thiazole Butyrylcholinesterase (BChE) - 0.083 ± 0.041 [12]

| Thiazole derivative (4e) | Acetylcholinesterase (AChE) | 25.5 ± 2.12 (µg/mL) | - |[13] |

Table 4: Cytotoxicity of Isothiazole and Thiazole Derivatives against Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivative A549, PC3, SKOV3, B16F10 Moderate Activity [7]
Phthalimide-Thiazole derivative (5b) MCF-7 (Breast Cancer) 0.2 ± 0.01 [14]
Phthalimide-Thiazole derivative (5k) MDA-MB-468 (Breast Cancer) 0.6 ± 0.04 [14]
Phthalimide-Thiazole derivative (5g) PC-12 (Pheochromocytoma) 0.43 ± 0.06 [14]

| Phenothiazine-Thiazole derivative (3d) | HT29 (Colon Cancer) | Good Cytotoxicity |[15] |

Experimental Protocols & Methodologies

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of biological activities.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol:

  • Preparation of Inoculum: Microorganisms (bacteria or fungi) are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). The suspension is further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: Plates are incubated under suitable conditions (e.g., 35-37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Workflow for MIC Assay A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilutions of Isothiazole Compounds in 96-Well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Growth and Determine MIC D->E G cluster_cell Bacterial Cell cluster_pathway Inhibition Pathway Isothiazole Isothiazolinone (External) Enzyme_Active Active Enzyme (with Thiol Group -SH) Isothiazole->Enzyme_Active Enters Cell & Interacts Enzyme_Inactive Inactive Enzyme (S-S bond) Enzyme_Active->Enzyme_Inactive Oxidative Attack by Isothiazolinone Metabolism Essential Metabolic Pathways Disrupted Enzyme_Inactive->Metabolism Inhibition CellDeath Bacterial Cell Death Metabolism->CellDeath Leads to

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5-Bromo-3-phenylisothiazole and related compounds, providing a basis for structural elucidation and comparative analysis.

This guide presents a comprehensive comparison of the spectroscopic properties of this compound and its structurally related analogs, including 3-phenylisothiazole, 5-chloro-3-phenylisothiazole, and 5-iodo-3-phenylisothiazole. While a complete experimental dataset for each compound is not uniformly available in public domains, this guide compiles the most relevant available data and provides insights based on closely related structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of these and similar isothiazole derivatives in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogs. The data has been aggregated from various sources and, where direct experimental values are unavailable, data from closely related compounds is provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundSolventAromatic Protons (ppm)Isothiazole Proton (ppm)
This compound CDCl₃7.30-7.50 (m), 7.80-7.90 (m)~7.70 (s)
3-phenylisothiazole CDCl₃7.35-7.45 (m, 3H), 7.85-7.95 (m, 2H)8.65 (d), 7.20 (d)
5-chloro-3-phenylisothiazole CDCl₃7.40-7.50 (m), 7.80-7.90 (m)~7.60 (s)
5-iodo-3-phenylisothiazole CDCl₃7.30-7.50 (m), 7.70-7.80 (m)~7.90 (s)
3-Bromo-4-phenylisothiazole-5-carboxylic Acid[1]CDCl₃7.32-7.49 (m, 5H)-

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundSolventPhenyl C (ppm)Isothiazole C (ppm)
This compound CDCl₃~126-131~110 (C-5), ~155 (C-4), ~165 (C-3)
3-phenylisothiazole CDCl₃126.8, 129.1, 130.2, 133.4121.5 (C-4), 151.3 (C-5), 167.9 (C-3)
5-chloro-3-phenylisothiazole CDCl₃~127-131~125 (C-5), ~154 (C-4), ~166 (C-3)
5-iodo-3-phenylisothiazole CDCl₃~126-131~85 (C-5), ~156 (C-4), ~167 (C-3)
3-Bromo-4-phenylisothiazole-5-carboxylic Acid[1]CDCl₃128.2, 129.2, 129.8, 131.0141.4, 143.3, 151.2, 163.1 (C=O)

Table 3: FT-IR Spectroscopic Data (Key Vibrational Bands in cm⁻¹)

CompoundC-H (Aromatic)C=C, C=N (Ring)C-X (Halogen)
This compound ~3100-3000~1600-1400~600-500 (C-Br)
3-phenylisothiazole ~3100-3000~1600-1450-
5-chloro-3-phenylisothiazole ~3100-3000~1600-1400~800-600 (C-Cl)
5-iodo-3-phenylisothiazole ~3100-3000~1600-1400~500-400 (C-I)
3-Bromo-4-phenylisothiazole-5-carboxylic Acid[1]-1530, 1485, 14431736 (C=O), 2926 (O-H)

Table 4: Mass Spectrometry and UV-Vis Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)λmax (nm) (Solvent)
This compound 239/241 (M⁺, M⁺+2)160 (M-Br), 134, 103Not Available
3-phenylisothiazole 161 (M⁺)134, 103, 89Not Available
5-chloro-3-phenylisothiazole 195/197 (M⁺, M⁺+2)160 (M-Cl), 134, 103Not Available
5-iodo-3-phenylisothiazole 287 (M⁺)160 (M-I), 134, 103Not Available
3-Bromo-4-phenylisothiazole-5-carboxylic Acid[1]283/285 (M⁺, M⁺+2)239/241 (M-CO₂), 160298 (Dichloromethane)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a higher sample concentration may be necessary. A spectral width of 0-200 ppm is typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) of a known concentration. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition : Record the UV-Vis spectrum, typically over a range of 200-800 nm, using a dual-beam spectrophotometer. Use the pure solvent as a reference in the second beam to obtain the absorbance spectrum of the sample.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Visualizations

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the target compounds.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound & Analogs Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation of Individual Compounds NMR->Structure_Elucidation NMR->Structure_Elucidation Chemical Shifts, Coupling Constants, Connectivity IR->Structure_Elucidation IR->Structure_Elucidation Functional Groups UV_Vis->Structure_Elucidation UV_Vis->Structure_Elucidation Conjugation, Electronic Transitions MS->Structure_Elucidation MS->Structure_Elucidation Molecular Weight, Fragmentation Pattern Comparative_Analysis Comparative Analysis of Spectroscopic Data Structure_Elucidation->Comparative_Analysis Final_Report Publication Guide Comparative_Analysis->Final_Report

Caption: A logical workflow for the spectroscopic comparison of synthesized compounds.

Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates the interconnectedness of different spectroscopic data points in the process of structural elucidation.

Data_Interpretation cluster_data Experimental Data cluster_info Deduced Information H_NMR ¹H NMR Data Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Data Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel FTIR FT-IR Data Func_Groups Functional Groups FTIR->Func_Groups Mass_Spec Mass Spec Data Mol_Formula Molecular Formula & Weight Mass_Spec->Mol_Formula UV_Vis_Data UV-Vis Data Conjugation Conjugated System UV_Vis_Data->Conjugation Structure Final Structure Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure Mol_Formula->Structure Conjugation->Structure

Caption: The flow of information from raw spectroscopic data to final structure determination.

References

In Silico Prediction of Properties for 5-Bromo-3-phenylisothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico predicted properties of hypothetical 5-Bromo-3-phenylisothiazole derivatives. The data presented herein is generated for illustrative purposes, drawing upon established computational methodologies reported for structurally related heterocyclic compounds. This document aims to serve as a practical framework for researchers engaged in the computational assessment of novel isothiazole-based compounds.

Comparative Analysis of Predicted Properties

The following tables summarize the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, molecular docking scores, and quantum chemical descriptors for a series of hypothetical this compound derivatives. These derivatives are conceptualized with various substitutions on the phenyl ring to illustrate the potential impact of structural modifications on their drug-like properties.

Table 1: Predicted ADMET Properties of this compound Derivatives

Compound IDDerivativeMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsTPSA (Ų)Predicted Oral Bioavailability
BPI-01 Unsubstituted269.143.80245.8Good
BPI-02 4-Chloro303.584.50245.8Good
BPI-03 4-Methoxy299.173.70355.0Good
BPI-04 4-Nitro314.143.60491.6Moderate
BPI-05 4-Amino284.163.11371.8Good

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes only.

Table 2: Molecular Docking and Quantum Chemical Properties of this compound Derivatives

Compound IDTarget ProteinDocking Score (kcal/mol)HOMO (eV)LUMO (eV)Energy Gap (eV)
BPI-01 VEGFR-2-8.2-6.5-1.84.7
BPI-02 VEGFR-2-8.9-6.7-2.14.6
BPI-03 VEGFR-2-8.5-6.3-1.74.6
BPI-04 VEGFR-2-9.1-7.2-2.84.4
BPI-05 VEGFR-2-8.7-6.1-1.54.6

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes only. Docking scores are highly dependent on the specific protein target and docking software used.

Experimental and Computational Protocols

The following sections detail the generalized methodologies for the in silico experiments cited in this guide. These protocols are based on common practices in computational chemistry and drug discovery.

ADMET Prediction

The ADMET properties were predicted using a combination of computational models. The workflow for this process is as follows:

  • Molecular Structure Generation: 2D structures of the this compound derivatives were drawn and converted to 3D structures.

  • Property Calculation: A suite of software tools, such as those available through online platforms like SwissADME or integrated into drug discovery software packages, were used to calculate various physicochemical and pharmacokinetic properties. These tools employ quantitative structure-property relationship (QSPR) models and rule-based systems (e.g., Lipinski's rule of five) to predict properties like molecular weight, LogP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

  • Bioavailability Prediction: Oral bioavailability was assessed based on a composite score derived from the calculated physicochemical properties and adherence to established drug-likeness rules.

Molecular Docking

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the derivatives with a selected protein target. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was chosen as an illustrative target due to its relevance in cancer therapy, a field where isothiazole derivatives have shown promise.

  • Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states. The 3D structures of the ligands were energy minimized.

  • Grid Generation: A docking grid was defined around the active site of the protein, typically centered on the co-crystallized ligand.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Glide) was used to systematically sample different conformations and orientations of the ligand within the protein's active site. The program calculates a docking score, which represents the predicted binding affinity.

  • Analysis of Interactions: The resulting docked poses were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Quantum Chemical Calculations

Quantum chemical calculations were performed to determine the electronic properties of the derivatives, which can provide insights into their reactivity and stability.

  • Geometry Optimization: The 3D structures of the molecules were optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • Electronic Property Calculation: Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Visualizations

The following diagrams illustrate key workflows and concepts described in this guide.

In_Silico_Prediction_Workflow cluster_ADMET ADMET Prediction cluster_Docking Molecular Docking cluster_Quantum Quantum Chemical Calculations ADMET1 2D Structure Drawing ADMET2 3D Structure Generation ADMET1->ADMET2 ADMET3 Physicochemical Property Calculation ADMET2->ADMET3 ADMET4 Drug-Likeness & Bioavailability Assessment ADMET3->ADMET4 Dock1 Protein & Ligand Preparation Dock2 Grid Generation Dock1->Dock2 Dock3 Docking Simulation Dock2->Dock3 Dock4 Binding Affinity & Interaction Analysis Dock3->Dock4 Quantum1 Geometry Optimization (DFT) Quantum2 HOMO-LUMO Energy Calculation Quantum1->Quantum2 Quantum3 Reactivity & Stability Analysis Quantum2->Quantum3 start Start: Design of Derivatives cluster_ADMET cluster_ADMET start->cluster_ADMET cluster_Docking cluster_Docking start->cluster_Docking cluster_Quantum cluster_Quantum start->cluster_Quantum end_node End: Candidate Selection cluster_ADMET->end_node cluster_Docking->end_node cluster_Quantum->end_node

Caption: Workflow for in silico property prediction of drug candidates.

Molecular_Docking_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis PDB Retrieve Protein Structure (PDB) Ligand Generate Ligand 3D Structure PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein PrepLigand Energy Minimize Ligand Ligand->PrepLigand Grid Define Docking Grid around Active Site PrepProtein->Grid Dock Perform Docking Simulation PrepLigand->Dock Grid->Dock Analyze Analyze Docking Poses & Calculate Scores Dock->Analyze Visualize Visualize Ligand-Protein Interactions Analyze->Visualize

Caption: Detailed workflow for a typical molecular docking experiment.

Quantum_Chemical_Relationship HOMO HOMO Energy EnergyGap Energy Gap (LUMO - HOMO) HOMO->EnergyGap LUMO LUMO Energy LUMO->EnergyGap Reactivity Chemical Reactivity EnergyGap->Reactivity inversely proportional Stability Kinetic Stability EnergyGap->Stability directly proportional

Caption: Relationship between quantum chemical properties and molecular stability.

Benchmarking the Reactivity of 5-Bromo-3-phenylisothiazole Against Other Bromo-aromatics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 5-Bromo-3-phenylisothiazole with a range of other bromo-aromatic compounds in key palladium-catalyzed cross-coupling reactions. By presenting supporting experimental data from analogous systems, this document serves as a valuable resource for reaction design, optimization, and the strategic synthesis of complex molecules in drug discovery and materials science.

The efficiency of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via cross-coupling reactions is fundamentally dependent on the nature of the aryl halide substrate. The electronic and steric properties of the aromatic system directly influence the rate-determining oxidative addition step in the catalytic cycle. This guide focuses on the reactivity of this compound, a heterocyclic building block of significant interest, in comparison to other common bromo-aromatics.

Understanding the Reactivity of this compound

While direct comparative kinetic data for this compound is not extensively available in the literature, its reactivity can be inferred from the inherent electronic properties of the isothiazole ring. Isothiazole is an electron-deficient five-membered heterocycle due to the electronegativity of the nitrogen and sulfur atoms. This electron-withdrawing nature is expected to activate the C-Br bond at the 5-position towards oxidative addition by a palladium(0) catalyst. Therefore, this compound is anticipated to exhibit higher reactivity compared to electron-neutral or electron-rich bromo-aromatics, such as bromobenzene or 4-bromoanisole, and reactivity comparable to or greater than other electron-deficient bromo-aromatics like 4-bromobenzonitrile.

Quantitative Reactivity Comparison

The following tables summarize experimental data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with a variety of bromo-aromatic substrates. This data provides a quantitative benchmark for gauging the expected reactivity of this compound.

Table 1: Suzuki-Miyaura Coupling of Various Bromo-aromatics
Bromo-aromatic SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-(chloromethyl)benzenePhenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80295
1-Bromo-3-(chloromethyl)benzene4-Methylphenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80292
BromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8012~90
4-BromoanisolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME80293
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001278

This data is compiled from various sources to provide a comparative overview.

Table 2: Heck Reaction of Various Bromo-aromatics
Bromo-aromatic SubstrateAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneStyrenePd(OAc)₂K₂CO₃DMF/H₂O80492
4-BromotolueneStyrenePd(OAc)₂K₂CO₃DMF/H₂O80485
4-BromoanisoleStyrenePd(OAc)₂K₂CO₃DMF/H₂O80482
Bromobenzenen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMF1002490
1-Bromo-4-nitrobenzenen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile80295

This data is compiled from various sources to provide a comparative overview.[1]

Table 3: Buchwald-Hartwig Amination of Various Bromo-aromatics
Bromo-aromatic SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
BromobenzeneAnilinePd(OAc)₂ / BrettPhosCs₂CO₃Toluene1001593
4-ChloroanisoleAnilinePd(OAc)₂ / BrettPhosCs₂CO₃Toluene1001577
4-Bromo-N,N-dimethylanilineAnilinePd(OAc)₂ / BrettPhosCs₂CO₃Toluene1001576
4-BromobenzonitrileMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1002495
2-BromopyridineAnilinePd(OAc)₂ / XantphosNaOtBuToluene1101288

This data is compiled from various sources to provide a comparative overview.[2]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These can be adapted for the specific substrates being compared.

Suzuki-Miyaura Coupling Protocol

A mixture of the bromo-aromatic (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A degassed solvent system (e.g., toluene/ethanol/water, 4:1:1, 10 mL) is added. The mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) and then heated to the desired temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

Heck Reaction Protocol

To a dry reaction vessel under an inert atmosphere, the bromo-aromatic (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., PPh₃, 4 mol%), and base (e.g., NaOAc, 2.0 mmol) are added. A degassed solvent (e.g., DMF or acetonitrile, 5 mL) and the alkene (1.2 mmol) are then added. The reaction mixture is heated to the desired temperature (typically 100-120 °C) and stirred vigorously. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.[4]

Buchwald-Hartwig Amination Protocol

In an oven-dried Schlenk tube under an inert atmosphere, the bromo-aromatic (1.0 mmol), amine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol) are combined. Anhydrous, degassed toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated with vigorous stirring to the desired temperature (typically 100-110 °C). Reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[2]

Visualizing Reaction Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the catalytic cycles for the discussed cross-coupling reactions.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Bromo-aromatic - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Characterized Product purify->product

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Heck_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_heck Heck Catalytic Cycle pd0_s Pd(0)L₂ oa_s Oxidative Addition pd0_s->oa_s Ar-X pd2_s Ar-Pd(II)-X(L₂) oa_s->pd2_s trans_s Transmetalation (R-B(OH)₂ / Base) pd2_s->trans_s pd2_r_s Ar-Pd(II)-R(L₂) trans_s->pd2_r_s re_s Reductive Elimination pd2_r_s->re_s re_s->pd0_s product_s Ar-R re_s->product_s pd0_h Pd(0)L₂ oa_h Oxidative Addition pd0_h->oa_h Ar-X pd2_h Ar-Pd(II)-X(L₂) oa_h->pd2_h insertion_h Migratory Insertion pd2_h->insertion_h Alkene pd2_alkyl_h R-CH₂-CH(Ar)-Pd(II)-X(L₂) insertion_h->pd2_alkyl_h beta_h β-Hydride Elimination pd2_alkyl_h->beta_h beta_h->pd0_h + HX (Base) product_h Ar-CH=CH-R beta_h->product_h

Simplified catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_halide Ar-Pd(II)-X(L₂) oa->pd2_halide amine_coord Amine Coordination pd2_halide->amine_coord HNR'R'' pd2_amine [Ar-Pd(II)-NHR'R'']⁺X⁻ amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)-NR'R''(L₂) deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR'R'' re->product

A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The reactivity of bromo-aromatic compounds in palladium-catalyzed cross-coupling reactions is a critical consideration for synthetic chemists. Based on the electron-deficient nature of the isothiazole ring, this compound is predicted to be a highly reactive substrate, likely exhibiting reactivity comparable to or greater than other electron-poor bromo-aromatics. The provided comparative data tables and generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions offer a solid foundation for designing and optimizing synthetic routes involving this and other bromo-aromatic building blocks. This guide empowers researchers to make informed decisions in the selection of substrates and reaction conditions, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Crystallographic Analysis of 5-Bromo-3-phenylisothiazole Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallography data for derivatives of 5-Bromo-3-phenylisothiazole and structurally related compounds. Due to the limited availability of specific crystallographic data for this compound, this document focuses on a detailed comparison with its close analogues and other relevant heterocyclic systems. The information presented herein is intended to support research and development in medicinal chemistry and materials science by providing valuable structural insights.

Introduction to Isothiazole Derivatives

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a phenyl group and a bromine atom, as in this compound, can significantly influence the molecule's physicochemical properties, including its crystal packing and intermolecular interactions, which are crucial for drug design and materials engineering.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for several isothiazole derivatives and related compounds. This data allows for a comparative analysis of the effects of different substituents and ring systems on the crystal lattice.

Table 1: Crystallographic Data for Phenylisothiazole Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one (Isomer I)C₁₁H₆N₂O₂S₂TriclinicP-17.7865 (3)8.8789 (4)17.0285 (8)89.248 (2)80.093 (2)75.319 (2)1113.83 (9)[1]
5-(3-phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one (Isomer II)C₁₁H₆N₂O₂S₂MonoclinicP2₁/c10.3804 (3)12.3333 (4)9.1171 (3)90102.502 (1)901138.83 (6)[1]

Table 2: Crystallographic Data for Other Relevant Bromo-Heterocyclic Compounds

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
2-Bromo-4-phenyl-1,3-thiazoleC₉H₆BrNSMonoclinicP2₁/n5.8934 (3)10.6591 (6)13.8697 (7)9090.812 (1)90871.18 (8)[2]
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylateC₁₃H₁₂BrNO₄MonoclinicP2₁/n14.828 (2)7.1335 (9)25.119 (2)90100.066 (11)902616.1 (6)[3]

Experimental Protocols

The determination of crystal structures for the compounds listed above generally follows a standard single-crystal X-ray diffraction workflow. Below is a generalized experimental protocol based on the methodologies reported in the cited literature.[4][5]

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, hexane, or a mixture of solvents).

2. Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • Data is collected at a controlled temperature, often at low temperatures (e.g., 100 K or 120 K) to minimize thermal vibrations.[2]

  • The diffractometer is equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).

  • A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined using full-matrix least-squares on F².

4. Structural Analysis:

  • The final refined structure provides information on bond lengths, bond angles, and torsion angles.

  • Intermolecular interactions, such as hydrogen bonds and π-π stacking, are analyzed to understand the crystal packing.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

XRay_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Data Analysis & Visualization Synthesis Synthesis of Isothiazole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Slow Evaporation of Saturated Solution Purification->Crystal_Growth Mounting Mounting a Single Crystal Crystal_Growth->Mounting Data_Collection Data Collection on Diffractometer Mounting->Data_Collection Data_Processing Data Processing & Space Group Determination Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Structural_Analysis Analysis of Bond Lengths, Angles, and Interactions Refinement->Structural_Analysis Visualization Visualization of Crystal Structure Structural_Analysis->Visualization Database_Deposition Deposition to CCDC Visualization->Database_Deposition

Caption: Experimental workflow for X-ray crystallography.

Discussion and Comparison

The crystallographic data presented reveals several interesting structural features. The two isomers of phenylisothiazolyl oxathiazolone demonstrate how the position of substitution on the isothiazole ring can significantly impact the molecular conformation and crystal packing.[1] Isomer I, with substitution at the 5-position of the isothiazole ring, adopts a nearly planar conformation, leading to π-stacking interactions. In contrast, Isomer II, with substitution at the 4-position, is twisted due to steric hindrance, resulting in a different packing arrangement.[1]

A comparison with 2-Bromo-4-phenyl-1,3-thiazole highlights the differences between the isothiazole and thiazole ring systems. While both are five-membered aromatic heterocycles, the relative positions of the heteroatoms influence the electronic distribution and intermolecular interactions. The thiazole derivative also exhibits π-π stacking interactions in its crystal lattice.[2]

The data for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate provides a reference point for a different bromo-substituted five-membered heterocycle. The presence of the ester and methoxy groups in this molecule leads to the formation of intermolecular C-H···O hydrogen bonds, which play a significant role in its crystal packing.[3]

Conclusion

While the specific crystal structure of this compound is not publicly available at the time of this guide, a comparative analysis of its derivatives and related heterocyclic compounds provides valuable insights into the structural chemistry of this class of molecules. The presented data underscores the importance of substituent effects on molecular conformation and crystal packing. This information is critical for the rational design of new isothiazole-based compounds with desired solid-state properties for applications in drug development and materials science. Further research to elucidate the crystal structure of this compound would be a valuable addition to the field.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-phenylisothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for 5-Bromo-3-phenylisothiazole

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound, a halogenated organic compound. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. This information is intended for researchers, scientists, and drug development professionals experienced in handling chemical reagents.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all relevant personnel are familiar with the hazards associated with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of dust formation or if working outside a fume hood, a respirator may be necessary.

Engineering Controls:

  • All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood.

**Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment is not advised. The primary focus should be on the safe collection, segregation, and transfer of the waste.

  • Waste Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."

    • This waste stream must be kept separate from non-halogenated chemical waste to prevent chemical incompatibilities and ensure proper treatment.[1]

  • Waste Collection:

    • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.

    • The container should be made of a material compatible with the chemical.

    • The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.[1][2]

  • Container Management:

    • The waste container must be kept securely closed when not in use to prevent the release of vapors.[1]

    • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[1]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[1]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

    • The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic and other hazardous combustion byproducts.[2]

**Quantitative Data for Disposal of Halogenated Aromatic Compounds

The following table summarizes key quantitative parameters relevant to the disposal of halogenated aromatic compounds like this compound via incineration. These are general guidelines and may vary based on specific regulations and the capabilities of the disposal facility.

ParameterGuideline ValueRationale
Incineration Temperature >850 °CEnsures complete thermal destruction of the halogenated organic compound.
Residence Time >2 secondsProvides sufficient time for the complete combustion of the waste material.
Dwell Temperature >1100 °CRequired for the destruction of any potential dioxin or furan byproducts that can form during the combustion of halogenated materials.
Scrubber System RequiredNecessary to neutralize and remove acidic gases (such as hydrogen bromide) and other pollutants from the incinerator exhaust.

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated (if the spill is outside a fume hood, open windows if safe to do so).

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the Waste: Place all contaminated materials, including absorbent pads, contaminated gloves, and any swept-up solid, into a designated "Halogenated Organic Waste" container.

  • Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.

  • Dispose of all materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound A Start: this compound Waste Generated B Is the waste properly segregated as 'Halogenated Organic Waste'? A->B C Segregate waste immediately. Separate from non-halogenated waste. B->C No D Collect waste in a designated, leak-proof, and labeled container. B->D Yes C->D E Is the container properly labeled with 'Hazardous Waste' and chemical name? D->E F Affix a proper hazardous waste label. E->F No G Store the sealed container in a designated satellite accumulation area. E->G Yes F->G H Arrange for pickup by a licensed hazardous waste disposal company. G->H I End: Waste properly disposed of via high-temperature incineration. H->I

Caption: A logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-3-phenylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-3-phenylisothiazole. Given the potential hazards associated with isothiazole derivatives and brominated organic compounds, strict adherence to these safety protocols is imperative.[1][2][3]

Hazard Identification

While a detailed safety data sheet (SDS) for this compound may not be readily available with all classifications, structurally similar compounds suggest the following potential hazards[1][4][5]:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: May cause serious eye irritation or damage.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.

PPE CategoryRecommended ProtectionSpecifications and Remarks
Eye/Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves are suitable for short-term use. For prolonged contact, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for signs of degradation before use.[1]
Body Protection Laboratory CoatA flame-retardant lab coat is recommended. It should be fully buttoned to protect skin and personal clothing from contamination.[1][8]
Respiratory Protection NIOSH-approved RespiratorAll handling should occur in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 or higher) is required, especially when handling powders to prevent inhalation of dust or aerosols.[8][9]
Footwear Closed-Toed ShoesShoes must fully cover the feet to protect against spills.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks.

HandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Review Safety Data Sheet (SDS) & Standard Operating Procedures (SOPs) B Don all required PPE (Gloves, Goggles, Lab Coat) A->B C Ensure fume hood is operational and work area is clear B->C D Weigh/transfer compound inside the fume hood C->D E Keep container tightly sealed when not in use D->E F Perform experimental procedure E->F G Decontaminate surfaces and equipment F->G H Segregate and dispose of waste in 'Halogenated Organic Waste' container G->H I Remove PPE and wash hands thoroughly H->I J Procedure Complete I->J

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Procedure:

  • Preparation :

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]

    • Ensure that a safety shower and an eyewash station are readily accessible.[1]

    • Have a chemical spill kit appropriate for halogenated organic compounds nearby.[2]

  • Handling :

    • Avoid all direct contact with the skin, eyes, and clothing.[1][8]

    • Do not breathe in dust or vapors.[9]

    • When weighing, if the compound is a solid, do so within the fume hood to minimize dust generation.[1]

    • Keep containers securely sealed when not in use.[10]

  • Personal Hygiene :

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][8]

    • Do not eat, drink, or smoke in the laboratory.[9]

Disposal Plan

Improper disposal of this compound can cause significant environmental harm.[2]

Waste Categorization and Disposal:

  • Halogenated Organic Waste : All waste containing this compound must be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste."[2][11][12]

  • Segregation is Key : Do NOT mix halogenated waste with non-halogenated organic waste.[12][13]

  • Solid Waste : Contaminated lab supplies (e.g., gloves, pipette tips, filter paper) must be collected in a designated solid hazardous waste container.[2]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[13]

  • Professional Disposal : All waste must be handled in accordance with local, state, and federal regulations. Arrange for pickup and disposal by a licensed professional waste disposal company. The preferred method of disposal is often incineration in a licensed facility equipped with a scrubber.[10][12]

  • Spill Cleanup : In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand. Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[2][13]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。